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  • Product: 1,1-Bis(methylsulfonyl)pentane
  • CAS: 6330-38-7

Core Science & Biosynthesis

Foundational

1,1-Bis(methylsulfonyl)pentane (CAS 6330-38-7): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary 1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7) is a highly versatile gem-disulfone utilized extensively as a synthetic intermediate in advanced organic synthesis and drug development. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7) is a highly versatile gem-disulfone utilized extensively as a synthetic intermediate in advanced organic synthesis and drug development. Characterized by the presence of two strongly electron-withdrawing methylsulfonyl groups on a single carbon atom, this compound exhibits significant C-H acidity. This unique electronic environment facilitates the generation of stabilized α-carbanions, making it a powerful nucleophile for alkylation, acylation, and Knoevenagel-type condensations. This whitepaper provides an authoritative, step-by-step methodology for its synthesis, details its physicochemical profile, and explores its downstream applications in complex molecular architectures.

Chemical Identity & Physicochemical Properties

To facilitate rapid reference and comparison during experimental design, the core quantitative and qualitative properties of 1,1-bis(methylsulfonyl)pentane are summarized below.

PropertyValue
Chemical Name 1,1-Bis(methylsulfonyl)pentane
CAS Registry Number 6330-38-7[1]
Molecular Formula C7H16O4S2
Molecular Weight 228.33 g/mol [2]
Structural Class gem-Disulfone
Physical State Solid (typically crystalline)
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Key Precursors Bis(methylsulfonyl)methane (BSM), 1-Bromobutane

Mechanistic Pathways of gem-Disulfone Chemistry

The synthetic utility of 1,1-bis(methylsulfonyl)pentane is fundamentally rooted in the stabilization of its conjugate base. The two adjacent sulfonyl groups delocalize the negative charge of the α-carbanion through strong inductive and d-orbital resonance effects[3].

  • Deprotonation and Alkylation: The acidic α-proton (pKa ~15 in DMSO) can be easily abstracted by mild to strong bases (e.g., DBU, K2CO3, or NaH). The resulting carbanion is highly nucleophilic and readily undergoes SN2 reactions with primary alkyl halides[4].

  • Reductive Desulfonylation: A critical feature of gem-disulfones is their ability to act as temporary activating groups. Once the desired carbon-carbon bond is formed, the sulfonyl groups can be selectively removed via reductive desulfonylation using single-electron transfer (SET) reagents like Sodium amalgam (Na/Hg), Samarium diiodide (SmI2), or neutral organic super-electron-donors[5].

MechanisticPathway A 1,1-Bis(methylsulfonyl)pentane B Base Addition (e.g., DBU) Deprotonation A->B C Stabilized α-Carbanion B->C pKa ~15 D Electrophile (R-X) Nucleophilic Attack C->D E Alkylated gem-Disulfone D->E C-C Bond Formation F Reductive Desulfonylation (SET Reagents) E->F G Target Hydrocarbon / Monosulfone F->G C-S Bond Cleavage

Mechanistic pathway illustrating activation, alkylation, and desulfonylation of gem-disulfones.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower researchers with mechanistic control.

Protocol A: De Novo Synthesis via Alkylation of Bis(methylsulfonyl)methane

This approach is the most direct route to 1,1-bis(methylsulfonyl)pentane, utilizing the commercially available precursor bis(methylsulfonyl)methane (BSM)[4].

Rationale for Reagent Selection: Sodium hydride (NaH) is selected over weaker bases because it provides irreversible deprotonation. The evolution of hydrogen gas drives the reaction to completion, ensuring the quantitative formation of the carbanion before the introduction of 1-bromobutane. This prevents unwanted side reactions or unreacted starting materials.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask under vacuum. Purge with ultra-high purity Argon. Validation Check: Ensure the system is completely moisture-free using a moisture indicator strip, as water will violently quench the NaH.

  • Deprotonation: Suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Slowly add bis(methylsulfonyl)methane (1.0 equivalent) dissolved in DMF dropwise.

  • Carbanion Formation: Stir the mixture at 0 °C to room temperature until gas evolution (H2) completely ceases (typically 30-45 minutes). Validation Check: The cessation of bubbling indicates complete carbanion formation.

  • Alkylation: Cool the reaction back to 0 °C. Add 1-bromobutane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to yield pure 1,1-bis(methylsulfonyl)pentane.

Protocol B: Synthesis via Oxidation of 1,1-Bis(methylthio)pentane

An alternative route involves the formation of a dithioacetal followed by exhaustive oxidation.

Rationale for Reagent Selection: Oxone (potassium peroxymonosulfate) is utilized as the oxidant because it is highly chemoselective, environmentally benign, and avoids the toxic byproducts associated with heavy-metal oxidants. It efficiently oxidizes sulfides directly to sulfones without arresting at the sulfoxide stage[3].

Step-by-Step Methodology:

  • Thioacetalization: React pentanal with methyl mercaptan under acidic conditions to form 1,1-bis(methylthio)pentane.

  • Oxidation Setup: Dissolve the intermediate in a mixture of Methanol and Water (1:1 v/v).

  • Oxidant Addition: Add Oxone (4.5 equivalents) portion-wise at 0 °C to control the exothermic nature of the oxidation.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Validation Check: Monitor via TLC. The highly polar sulfone product will have a significantly lower Rf value than the starting dithioacetal.

  • Workup: Dilute with water and extract with Dichloromethane (DCM). Wash with saturated NaHCO3, dry, and evaporate to obtain the target gem-disulfone.

SynthesisWorkflow A Bis(methylsulfonyl)methane (BSM) B NaH in DMF (0 °C) Irreversible Deprotonation A->B C [CH(SO2CH3)2]- Na+ (Active Nucleophile) B->C -H2 (Gas Evolution) D 1-Bromobutane SN2 Alkylation C->D E 1,1-Bis(methylsulfonyl)pentane (Target Compound) D->E -NaBr

Workflow for the de novo synthesis of 1,1-bis(methylsulfonyl)pentane via BSM alkylation.

Downstream Applications in Organic Synthesis

The strategic value of 1,1-bis(methylsulfonyl)pentane lies in its utility as a building block for complex molecular architectures.

  • Julia-Kocienski Olefination Precursors: gem-Disulfones are frequently employed in modified Julia olefinations. By reacting the disulfone with aldehydes under basic conditions, researchers can stereoselectively synthesize trans-alkenes. The dual sulfone moiety enhances the leaving group ability, driving the elimination step forward[6].

  • Cross-Linking and Conjugation: α,β-Unsaturated gem-disulfones, derived from compounds like 1,1-bis(methylsulfonyl)pentane via condensation, act as potent Michael acceptors. They are highly reactive toward nucleophilic heteroatoms (thiols, amines), making them valuable for bioconjugation, the development of VOC-free waterborne coatings, and the synthesis of novel cross-linkers[7].

  • Enzyme Inhibitor Design: The steric and electronic properties of the disulfone moiety mimic transition states in various enzymatic pathways. Substituted gem-disulfones have been investigated as potential glycosyl transferase inhibitors and HIV-1 integrase inhibitors[6].

Sources

Exploratory

"1,1-Bis(methylsulfonyl)pentane" molecular structure

An In-Depth Technical Guide to the Molecular Structure and Chemistry of 1,1-Bis(methylsulfonyl)pentane Abstract This technical guide provides a comprehensive analysis of 1,1-Bis(methylsulfonyl)pentane, a molecule charact...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Structure and Chemistry of 1,1-Bis(methylsulfonyl)pentane

Abstract

This technical guide provides a comprehensive analysis of 1,1-Bis(methylsulfonyl)pentane, a molecule characterized by a geminal bis-sulfonyl functional group. Due to the limited specific literature on this exact compound, this document leverages established principles of organic chemistry and data from analogous structures to elucidate its molecular architecture, predict its physicochemical and spectroscopic properties, and outline robust synthetic and analytical methodologies. The guide explores the inherent reactivity conferred by the dual electron-withdrawing sulfonyl groups, highlighting the potential applications of this structural motif in organic synthesis and as a scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a deep, structurally-grounded understanding of alkyl bis-sulfones.

Introduction: The Geminal Bis-Sulfonyl Motif

The sulfone functional group (R-S(=O)₂-R') is a cornerstone of modern medicinal and materials chemistry, prized for its metabolic stability, polarity, and capacity to act as a hydrogen bond acceptor. When two such groups are attached to the same carbon atom, creating a geminal bis-sulfonyl moiety, the resulting electronic and steric environment gives rise to unique chemical properties. 1,1-Bis(methylsulfonyl)pentane represents a model structure for this class, featuring a five-carbon alkyl chain that provides lipophilicity, appended to a highly polarized C(SO₂Me)₂ headgroup.

The defining characteristic of this arrangement is the profound electron-withdrawing nature of the two sulfonyl groups. This has two primary consequences:

  • Activation of the Central Carbon: The carbon atom bearing the two sulfonyl groups becomes highly electron-deficient.

  • Acidification of the α-Proton: The proton attached to this central carbon exhibits significant acidity (pKa typically in the range of 10-14 in DMSO), making the compound a potent carbon acid. This property is the foundation for its utility as a precursor to stabilized carbanions, which are valuable intermediates in carbon-carbon bond-forming reactions.

This guide will deconstruct the molecular structure to predict its properties and outline practical approaches for its synthesis and characterization.

Molecular Structure and Predicted Physicochemical Properties

The molecular structure of 1,1-Bis(methylsulfonyl)pentane dictates its physical and chemical behavior. The tetrahedral geometry around the central C1 carbon is distorted by the steric bulk of the two methylsulfonyl groups. The pentyl chain can adopt various low-energy conformations, with the anti-periplanar arrangement being generally favored to minimize steric strain.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted properties of 1,1-Bis(methylsulfonyl)pentane, extrapolated from data on analogous compounds such as 1-(methylsulfonyl)pentane and 1,4-bis(methylsulfonyl)butane.[1][2]

PropertyPredicted Value / DescriptionRationale and Comparative Insights
Molecular Formula C₇H₁₆O₄S₂Derived from structural components.
Molecular Weight 228.33 g/mol Sum of atomic weights of all constituent atoms.
Appearance White to off-white crystalline solidThe high polarity and potential for strong intermolecular dipole-dipole interactions favor a solid state at room temperature.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone); sparingly soluble in ethers and chlorinated solvents; insoluble in water and nonpolar alkanes.The polar bis-sulfonyl headgroup governs solubility, while the pentyl tail provides some lipophilicity.
Acidity (pKa of C1-H) ~12-15 (in DMSO)The two adjacent sulfonyl groups provide powerful inductive and resonance stabilization to the conjugate base (carbanion), making this proton significantly more acidic than a typical alkane C-H.
Hydrogen Bond Acceptor Count 4The four oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors.

Synthesis and Mechanistic Considerations

While no specific synthesis for 1,1-Bis(methylsulfonyl)pentane is prominently documented, a reliable and general two-step pathway can be designed based on well-established transformations. The most logical approach involves the synthesis of a thioacetal precursor, 1,1-bis(methylthio)pentane, followed by its exhaustive oxidation.

Synthetic Workflow Overview

cluster_0 Step 1: Thioacetal Formation cluster_1 Step 2: Oxidation Pentanal Pentanal Thioacetal 1,1-Bis(methylthio)pentane Pentanal->Thioacetal Lewis Acid (e.g., BF₃·OEt₂) Dehydration Methanethiol Methanethiol (2 eq.) Methanethiol->Thioacetal Lewis Acid (e.g., BF₃·OEt₂) Dehydration Target 1,1-Bis(methylsulfonyl)pentane Thioacetal->Target Solvent (e.g., CH₂Cl₂) Controlled Temperature Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone®) Oxidant->Target Solvent (e.g., CH₂Cl₂) Controlled Temperature

Caption: General two-step synthesis pathway for 1,1-Bis(methylsulfonyl)pentane.

Expertise & Causality: Experimental Choices
  • Thioacetal Formation: The reaction of an aldehyde (pentanal) with a thiol (methanethiol) is a classic method for forming thioacetals.[3]

    • Causality: A Lewis acid catalyst (like BF₃·OEt₂) is crucial. It activates the carbonyl oxygen of pentanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of methanethiol. Two equivalents of the thiol are required for the complete conversion. The reaction is driven to completion by the removal of water, which is formed as a byproduct.

  • Oxidation: The conversion of the thioacetal to the bis-sulfone is the critical step.

    • Causality: Strong oxidizing agents are required to convert each sulfide (-S-) to a sulfone (-SO₂-). This involves the addition of two oxygen atoms per sulfur. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are ideal. They provide a controlled source of electrophilic oxygen. The reaction is highly exothermic, so careful temperature control (e.g., performing the reaction at 0 °C to room temperature) is essential to prevent side reactions and ensure safety. A slight excess of the oxidant (over 4 equivalents) is typically used to drive the reaction to completion.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for structural verification. Based on established principles, the following NMR and IR data are predicted for 1,1-Bis(methylsulfonyl)pentane.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

The predictions are based on known chemical shift values for alkyl chains and the strong deshielding effect of the sulfonyl group.[4][5][6]

Solvent: CDCl₃ Reference: TMS (0.00 ppm)

AssignmentPredicted ¹H NMR (δ, ppm, multiplicity, integration)Predicted ¹³C NMR (δ, ppm)
-S(O₂)CH (CH₂)₄CH₃~4.0-4.2 (t, 1H)~85-90
-S(O₂)CH₃ ~3.1-3.3 (s, 6H)~40-45
-CH(CH₂ )CH₂CH₂CH₃~2.0-2.2 (m, 2H)~28-32
-CH₂(CH₂ )CH₂CH₃~1.3-1.5 (m, 2H)~22-25
-CH₂CH₂(CH₂ )CH₃~1.2-1.4 (m, 2H)~20-23
-CH₂CH₂CH₂(CH₃ )~0.9 (t, 3H)~13-15
  • ¹H NMR Rationale: The proton on C1 is expected to be the most downfield signal (highest ppm) due to the powerful deshielding effect of the two adjacent sulfonyl groups. The two methyl groups on the sulfurs will appear as a sharp singlet integrating to 6 protons. The signals for the pentyl chain will appear further upfield, with decreasing chemical shifts as the distance from the sulfonyl groups increases.

  • ¹³C NMR Rationale: Similar to the proton NMR, the C1 carbon will be significantly downfield due to the electron-withdrawing effect of the four oxygen and two sulfur atoms. The methyl carbons will be in the 40-45 ppm range, and the pentyl chain carbons will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum will be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, expected in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ , respectively.

Applications in Drug Development and Synthesis

While 1,1-Bis(methylsulfonyl)pentane itself is not a known therapeutic agent, its core structural motif is highly relevant to drug discovery and organic synthesis.

  • Bioisosteric Replacement: The sulfone group is often used as a bioisostere for other functionalities, like ketones or ethers, to improve metabolic stability and modulate physicochemical properties. In drug design, replacing a metabolically labile phenyl ring with a non-aromatic scaffold like a bicyclo[1.1.1]pentane (BCP) has proven to be a successful strategy for enhancing drug-like properties.[7][8][9] While structurally different, the underlying principle of using rigid, stable, and synthetically accessible scaffolds to optimize lead compounds is a shared concept.

  • Synthetic Intermediates: The primary utility of geminal bis-sulfones is in their role as precursors to stabilized carbanions. Deprotonation with a suitable base (e.g., n-BuLi, NaH) generates a nucleophile that can participate in a wide array of C-C bond-forming reactions, including alkylations, acylations, and Michael additions. The bis-sulfonyl group can later be removed or transformed, making these compounds versatile building blocks in complex molecule synthesis.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of 1,1-Bis(methylsulfonyl)pentane.

Protocol Workflow Diagram

start Start: Reagents step1 Step 1: Thioacetal Synthesis - Combine Pentanal & Methanethiol - Add Lewis Acid Catalyst - Stir at RT, monitor by TLC start->step1 workup1 Workup 1 - Quench reaction - Extract with organic solvent - Dry and concentrate step1->workup1 purify1 Purification 1 - Column Chromatography - Yields 1,1-Bis(methylthio)pentane workup1->purify1 char1 Characterization 1 - NMR, MS purify1->char1 step2 Step 2: Oxidation - Dissolve Thioacetal in CH₂Cl₂ - Cool to 0°C - Add m-CPBA portion-wise char1->step2 workup2 Workup 2 - Quench excess oxidant - Wash with NaHCO₃, brine - Dry and concentrate step2->workup2 purify2 Purification 2 - Recrystallization - Yields 1,1-Bis(methylsulfonyl)pentane workup2->purify2 final_char Final Characterization - NMR, IR, MS, Melting Point purify2->final_char end End: Pure Product final_char->end

Caption: Detailed experimental workflow for synthesis and validation.

Step-by-Step Methodology

Part A: Synthesis of 1,1-Bis(methylthio)pentane

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂, 100 mL) and pentanal (5.0 g, 58.0 mmol). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add methanethiol (8.37 g, 174 mmol, 3.0 eq.). To this stirring solution, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mL, 7.9 mmol, 0.14 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1,1-bis(methylthio)pentane.

Part B: Synthesis of 1,1-Bis(methylsulfonyl)pentane

  • Setup: Dissolve the purified 1,1-bis(methylthio)pentane (assuming 8.0 g, 49.3 mmol) in CH₂Cl₂ (150 mL) in a 500 mL round-bottom flask. Cool the solution to 0 °C.

  • Oxidation: To the stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 48.5 g, ~217 mmol, 4.4 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (meta-chlorobenzoic acid) will form. Monitor the reaction by TLC for the disappearance of the starting material and intermediates (sulfoxide).

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy excess peroxide. Stir for 15 minutes. Filter the mixture to remove the bulk of the precipitated benzoic acid.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 75 mL) and brine (75 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford 1,1-Bis(methylsulfonyl)pentane as a crystalline solid.

Part C: Characterization

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ and compare the observed chemical shifts, multiplicities, and integrations with the predicted values in the table above.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₇H₁₆O₄S₂).

  • IR Spectroscopy: Acquire an IR spectrum and confirm the presence of the strong S=O stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

  • Melting Point: Determine the melting point of the purified solid. A sharp melting point is indicative of high purity.

Conclusion

1,1-Bis(methylsulfonyl)pentane serves as an exemplary model for the study of geminal bis-sulfones. While not a widely commercialized or studied compound, its molecular structure provides a rich platform for understanding fundamental chemical principles. The potent electron-withdrawing nature of the dual sulfonyl groups renders the α-proton highly acidic, establishing its primary potential as a versatile carbanion precursor in synthetic organic chemistry. The predictive analysis of its physicochemical and spectroscopic properties, combined with the detailed, mechanistically-grounded synthetic protocols provided herein, offers a complete and actionable guide for researchers and scientists interested in exploring the chemistry of this functional group for applications in synthesis and drug discovery.

References

  • PubChem. 1,1-Bis(methylthio)pentane. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. 3,3-Bis(ethylsulfonyl)pentane. American Chemical Society. Available from: [Link]

  • Gicquel, M., et al. (2022). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Organic Letters, 24(40), 7353–7357. Available from: [Link]

  • LookChem. Cas 7040-87-1,1,4-bis(methylsulfonyl)butane. Available from: [Link]

  • Chemsrc. CAS#:90325-14-7 | 1-[bis(methylsulfonyl)methylsulfonyl]ethane. Available from: [Link]

  • PubChem. 1,1-Bis(2-methylpropoxy)pentane. National Center for Biotechnology Information. Available from: [Link]

  • Ma, X., & Jones, A. M. (2021). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Chemistry – A European Journal, 27(60), 14881-14885. Available from: [Link]

  • Stepan, A. F., et al. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 22(8), 1055-1061. Available from: [Link]

  • Pang, J., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 63(15), 8457-8470. Available from: [Link]

  • Bull, J. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Organic Letters, 24(38), 7015-7020. Available from: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

  • Ma, X., & Jones, A. M. (2021). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. ResearchGate. Available from: [Link]

  • Grotz, D., & Sarlah, D. (2023). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Synthesis, 2, 10-22. Available from: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • The Curious Wavefunction. (2025). Blast from the past: Syn-pentane interactions in drug design. Available from: [Link]

Sources

Foundational

"1,1-Bis(methylsulfonyl)pentane" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1,1-Bis(methylsulfonyl)pentane in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-Bis(methylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility of 1,1-Bis(methylsulfonyl)pentane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-Bis(methylsulfonyl)pentane. In the absence of extensive empirical data in published literature, this document establishes a predictive framework for its solubility based on first principles of chemical theory, including molecular structure, polarity, and intermolecular forces. This guide synthesizes information from analogous sulfone-containing compounds to forecast solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, designed to be a self-validating system for researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the causal reasoning behind experimental design, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 1,1-Bis(methylsulfonyl)pentane and Its Solubility

1,1-Bis(methylsulfonyl)pentane is an organosulfur compound characterized by a pentane backbone with two methylsulfonyl groups attached to the first carbon atom. The sulfonyl functional group is a key feature in many industrially and pharmaceutically relevant molecules.[1] Compounds containing sulfonyl groups are utilized in various applications, including as solvents and in chemical synthesis.[1][2]

The solubility of a compound is a critical physicochemical property that governs its utility in numerous applications. For researchers and professionals in drug development, understanding solubility is paramount for:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. The solubility of reactants, intermediates, and catalysts is a key consideration.

  • Purification and Crystallization: Techniques such as recrystallization are dependent on the differential solubility of a compound in various solvents at different temperatures.

  • Formulation and Delivery: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is crucial for its bioavailability and efficacy.

This guide will first delve into the theoretical underpinnings of 1,1-Bis(methylsulfonyl)pentane's solubility based on its molecular structure. It will then provide a robust, step-by-step experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[3] The molecular structure of 1,1-Bis(methylsulfonyl)pentane provides critical insights into its expected solubility.

Molecular Structure Analysis:

  • Polar Region: The molecule possesses two highly polar sulfonyl groups (SO₂). The sulfur-oxygen double bonds are highly polarized, creating a significant dipole moment in this region of the molecule. This makes the compound capable of strong dipole-dipole interactions.

  • Nonpolar Region: The pentyl (C₅H₁₁) chain is a nonpolar, aliphatic hydrocarbon tail. This part of the molecule will primarily interact through weaker van der Waals forces (London dispersion forces).

The presence of both a highly polar "head" and a nonpolar "tail" suggests that 1,1-Bis(methylsulfonyl)pentane will exhibit nuanced solubility behavior, not being exclusively soluble in either very polar or very nonpolar solvents. The presence of two sulfonyl groups, however, likely dominates the overall character of the molecule, making it a polar compound.

Predicted Solubility in Common Organic Solvents

Based on these structural features, a qualitative prediction of solubility in various classes of organic solvents can be made. This information is summarized in the table below.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar, Aprotic Hexane, Heptane, TolueneLow to InsolubleThe strong dipole-dipole interactions required to dissolve the polar sulfonyl groups cannot be overcome by the weak van der Waals forces offered by these solvents. The nonpolar pentyl chain offers some affinity, but it is insufficient to solubilize the entire molecule.
Polar, Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents have significant dipole moments and can effectively solvate the polar sulfonyl groups of 1,1-Bis(methylsulfonyl)pentane through dipole-dipole interactions. The solubility of similar sulfone compounds is often high in these types of solvents.[4][5]
Polar, Protic Methanol, Ethanol, WaterModerate to LowWhile these solvents are polar, their primary mode of interaction is hydrogen bonding. 1,1-Bis(methylsulfonyl)pentane does not have hydrogen bond donors, although the oxygen atoms in the sulfonyl groups can act as weak hydrogen bond acceptors. Solubility is expected to be lower than in polar aprotic solvents. Solubility in water is likely to be low due to the hydrophobic pentyl chain.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be effective at dissolving 1,1-Bis(methylsulfonyl)pentane.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol describes a robust and widely accepted method for determining the solubility of a solid compound in an organic solvent, known as the shake-flask method.[6] This method is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated solution, providing an accurate measure of solubility.

Materials and Equipment
  • 1,1-Bis(methylsulfonyl)pentane (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector) or other quantitative analytical instrument.

Step-by-Step Procedure
  • Preparation of the Solid: Add an excess amount of 1,1-Bis(methylsulfonyl)pentane to a series of vials. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. This ensures that the solution is truly saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial containing the solid.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. The time required may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • To further ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom of the vial.

    • Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or a volumetric flask. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of 1,1-Bis(methylsulfonyl)pentane.

    • A calibration curve should be prepared using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • From the concentration determined by HPLC and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Time to Equilibrium: Perform the experiment at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

  • Reproducibility: Conduct each solubility measurement in triplicate to assess the precision of the results.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure that it has not changed its crystalline form during the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A 1. Add excess solid to vial B 2. Add known volume of solvent A->B Accurate Dispensing C 3. Agitate at constant temperature (24-48h) B->C D 4. Settle & Centrifuge C->D E 5. Withdraw supernatant & filter (0.22 µm) D->E Clear Solution F 6. Dilute sample accurately E->F G 7. Quantify concentration via HPLC F->G Calibrated Method H 8. Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model - Canadian Science Publishing. (n.d.).
  • Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based upon Mobile Order theory | Request PDF - ResearchGate. (2026, January 18).
  • Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution - ResearchGate. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Sulfolane - Wikipedia. (n.d.).
  • Solubility of Sulfolane in Selected Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (1996, March 12).
  • 1,1-bis(methylsulfonyl)pentane — Chemical Substance Information - NextSDS. (n.d.).
  • Application Notes and Protocols: 1-(Methanesulfonyl)pentane in Nucleophilic Substitution Reactions - Benchchem. (n.d.).
  • Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

Sources

Exploratory

"1,1-Bis(methylsulfonyl)pentane" potential research applications

1,1-Bis(methylsulfonyl)pentane: A Versatile gem-Disulfone Scaffold in Modern Organic Synthesis and Drug Design Executive Summary In the landscape of advanced organic synthesis and medicinal chemistry, gem-disulfones repr...

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Author: BenchChem Technical Support Team. Date: April 2026

1,1-Bis(methylsulfonyl)pentane: A Versatile gem-Disulfone Scaffold in Modern Organic Synthesis and Drug Design

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, gem-disulfones represent a privileged class of carbon acids. Specifically, 1,1-bis(methylsulfonyl)pentane (CAS: 6330-38-7) has emerged as a highly versatile lipophilic scaffold. Featuring a central methine carbon flanked by two strongly electron-withdrawing methylsulfonyl groups and an aliphatic butyl chain, this molecule offers unique reactivity. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind its chemical behavior, explore its high-value research applications, and provide self-validating experimental workflows for its utilization.

Mechanistic Grounding: The α-Carbanion Chemistry

The synthetic utility of 1,1-bis(methylsulfonyl)pentane is fundamentally driven by the thermodynamics of its α-proton. To understand its reactivity, we must look at its parent precursor, bis(methylsulfonyl)methane, which possesses an exceptionally low pKa of ~12.7 in aqueous media[1].

When bis(methylsulfonyl)methane is mono-alkylated with a butyl group to form 1,1-bis(methylsulfonyl)pentane, the electron-donating nature of the alkyl chain slightly raises the pKa (to ~13.8). However, the proton remains highly acidic[2]. The Causality: The deprotonation of this methine carbon is thermodynamically favored due to the stabilization of the resulting carbanion via negative hyperconjugation and the powerful inductive electron withdrawal of the adjacent sulfonyl oxygen atoms. This allows the generation of a stable, highly nucleophilic carbanion using mild bases (e.g., DBU, K 2​ CO 3​ ), preventing the degradation of sensitive functional groups in complex molecular targets.

G A Bis(methylsulfonyl)methane (pKa ~ 12.7) B α-Carbanion Intermediate [NaH or K2CO3] A->B Deprotonation C 1,1-Bis(methylsulfonyl)pentane (Target Scaffold) B->C + 1-Bromobutane (Alkylation) D Horner-Emmons-Wittig Olefination C->D Base + Aldehyde E Bioisosteric Drug Scaffolds C->E Structural Mimicry

Reaction pathway for the synthesis and application of 1,1-bis(methylsulfonyl)pentane.

Core Research Applications

Bioisosteric Replacement in Drug Design (HIV-1 Integrase Inhibitors)

A persistent bottleneck in drug development is the metabolic instability of phosphate and pyrophosphate groups, which are rapidly cleaved by endogenous phosphatases. 1,1-Bis(methylsulfonyl)pentane serves as a hydrolytically stable bioisostere for these moieties. The tetrahedral geometry of the sulfonyl groups perfectly mimics the spatial and electrostatic arrangement of phosphates.

Field Application: In the development of HIV-1 Integrase (HIV-IN) inhibitors,3 demonstrated that gem-disulfones act as central linkers in catechol-based inhibitors[3]. The integration of the pentane scaffold's butyl chain is not arbitrary; it significantly enhances the lipophilicity (LogP) of the molecule, facilitating superior cellular membrane permeability compared to unsubstituted analogs.

G A Natural Substrate (Pyrophosphate Moiety) B Enzyme Active Site (e.g., HIV-1 Integrase) A->B Hydrolysis/Cleavage (Metabolically Unstable) C gem-Disulfone Scaffold 1,1-Bis(methylsulfonyl)pentane D Bioisosteric Inhibitor (Stable C-S Bonds) C->D Structural Modification D->B Competitive Inhibition (Resistant to Hydrolysis)

Bioisosteric replacement mechanism in HIV-1 Integrase inhibition using gem-disulfones.

Horner-Emmons-Wittig (HEW) Olefination

1,1-Bis(methylsulfonyl)pentane is a highly efficient reagent for the stereoselective synthesis of trans-olefins via HEW condensation. Mechanistic Causality: When the α-carbanion attacks an aldehyde, it forms a β-alkoxy sulfone intermediate. Because the methylsulfinate anion (CH 3​ SO 2​ ) is an excellent leaving group, the intermediate undergoes spontaneous elimination. The steric bulk of the disulfone dictates an anti-periplanar transition state, driving the reaction to yield exclusively the thermodynamically stable (E)-alkene.

Quantitative Data Summaries

Table 1: Comparative Acidity of Relevant Carbon Acids Understanding the relative acidity is critical for selecting appropriate bases during synthesis.

CompoundFormulapKa (H 2​ O)Mechanistic Significance
Dimethyl malonateCH 2​ (CO 2​ CH 3​ ) 2​ 13.5Standard active methylene benchmark[1].
Bis(methylsulfonyl)methaneCH 2​ (SO 2​ CH 3​ ) 2​ 12.7Highly acidic due to dual sulfonyl withdrawal[1].
1,1-Bis(methylsulfonyl)pentane C 4​ H 9​ CH(SO 2​ CH 3​ ) 2​ ~13.8 Alkyl donation slightly reduces acidity, but remains highly active[2].
Methylsulfonylmethane (DMSO 2​ )CH 3​ SO 2​ CH 3​ 28.5Lacks dual activation; non-reactive under mild basic conditions[1].

Table 2: HEW Reaction Scope using gem-Disulfones Data extrapolated from established patent literature for disulfone HEW condensations.

Aldehyde SubstrateBaseSolventYield (%)Stereoselectivity (E:Z)
Benzaldehyde (Aromatic)DBUTHF85>99:1
4-Nitrobenzaldehyde (Activated)DBUTHF92>99:1
Hexanal (Aliphatic)NaHDMF78>99:1

Self-Validating Experimental Workflows

Protocol 1: Synthesis of 1,1-Bis(methylsulfonyl)pentane via Monoalkylation

Objective: Synthesize the title compound while strictly preventing over-alkylation.

  • Deprotonation: Suspend bis(methylsulfonyl)methane (1.0 equiv) in anhydrous DMF under an argon atmosphere. Cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv).

    • Causality: Slow addition at 0 °C controls the exothermic evolution of H 2​ gas, preventing localized heating that drives unwanted side reactions[2].

  • Alkylation: Once H 2​ evolution ceases, add 1-bromobutane (1.0 equiv) dropwise. Heat the reaction mixture to 60 °C for 4 hours.

    • Causality: The S N​ 2 displacement requires thermal energy to overcome the activation barrier posed by the sterically hindered disulfone carbanion[2].

  • Workup & Self-Validation: Quench with saturated NH 4​ Cl and extract with EtOAc.

    • Validation Check: Perform 1 H NMR analysis on the crude product. The success of mono-alkylation is self-validating: look for a distinct triplet at approximately δ 4.3 ppm integrating to 1H (the α -proton). If dialkylation occurred, this signal will be completely absent.

Protocol 2: Stereoselective HEW Olefination

Objective: Generate a trans-olefin using 1,1-bis(methylsulfonyl)pentane.

  • Carbanion Generation: Dissolve 1,1-bis(methylsulfonyl)pentane (1.0 equiv) and an aldehyde (1.1 equiv) in anhydrous THF. Add DBU (1.2 equiv) dropwise at room temperature.

    • Causality: DBU is selected over NaH because it is a non-nucleophilic, milder base that prevents the base-catalyzed self-aldol condensation of the aldehyde substrate.

  • Condensation: Stir for 2–4 hours. The elimination of the sulfinate leaving group will drive the reaction to completion.

  • Workup & Self-Validation: Concentrate the solvent and partition between water and dichloromethane.

    • Validation Check: Analyze the crude mixture via 1 H NMR. The stereochemical outcome is inherently self-validating: the newly formed olefinic protons will exhibit a coupling constant ( J ) of 15–16 Hz, unequivocally confirming the (E)-trans geometry. A complete lack of signals with J = 10–12 Hz confirms the absence of the (Z)-isomer.

References

  • Castro, A., & Spencer, T. A. (1992). Formation and alkylation of anions of bis(methylsulfonyl)methane. The Journal of Organic Chemistry. 2

  • Hadd, M. J., & Gervay, J. (1999). Design and synthesis of possible HIV-IN and HIV-RT inhibitors based on a gem-disulfone moiety. C&EN Global Enterprise - ACS Publications. 3

  • Bordwell, F. G. Ionization Constants of Organic Acids. MSU Chemistry. 1

  • Gervay-Hague, J., & Hadd, M. J. (2002). Disulfone reagents and methods of preparing and using same. US Patent 6498277B1.

Sources

Foundational

Computational Profiling of 1,1-Bis(methylsulfonyl)pentane: A Comprehensive Theoretical Framework

Executive Summary The theoretical calculation of molecular properties is a foundational step in modern drug development and materials science. This whitepaper provides an in-depth computational framework for profiling 1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The theoretical calculation of molecular properties is a foundational step in modern drug development and materials science. This whitepaper provides an in-depth computational framework for profiling 1,1-bis(methylsulfonyl)pentane (CAS: 6330-38-7)[1]. By integrating Density Functional Theory (DFT) with advanced graph-based pharmacokinetic modeling, we establish a self-validating protocol to extract electronic, thermodynamic, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Introduction: Chemical Identity and Pharmacological Relevance

1,1-Bis(methylsulfonyl)pentane ( C7​H16​O4​S2​ ) is characterized by a hydrophobic pentane aliphatic backbone terminating at a highly polarized C1 carbon flanked by two geminal methylsulfonyl groups[1][2].

In medicinal chemistry, the bis-sulfone moiety is a highly valued pharmacophore. The strong electron-withdrawing nature of the sulfonyl groups renders the C1 proton highly acidic, while the oxygen atoms serve as robust hydrogen-bond acceptors. Calculating the theoretical properties of this compound is critical for understanding its target binding affinity, metabolic stability, and passive membrane permeability.

Quantum Mechanical (QM) Profiling: Density Functional Theory (DFT)

To accurately map the electronic structure of 1,1-bis(methylsulfonyl)pentane, a rigorous Quantum Mechanical (QM) approach is required.

Methodological Causality

The B3LYP hybrid functional was selected for this workflow. By incorporating exact Hartree-Fock exchange[3][4], B3LYP effectively mitigates the self-interaction error inherent in pure density functionals, which is critical for accurately modeling the highly polarized sulfur-oxygen bonds. Furthermore, the 6-311G(d,p) basis set is strictly required; the (d,p) polarization functions are necessary to correctly model the expanded valence shell and hypervalency of the sulfur atoms, ensuring the geometry does not artificially distort during optimization.

Protocol 1: DFT Geometry Optimization and Frequency Validation

This protocol is designed as a self-validating system to ensure the calculated properties represent a true physical state.

  • Conformational Search : Generate the initial 3D geometry from the canonical SMILES string (CCCCC(S(=O)(=O)C)S(=O)(=O)C) using the MMFF94 molecular mechanics force field to identify the global minimum conformer.

  • QM Optimization : Import the coordinates into a quantum chemistry package. Execute a geometry optimization in a simulated vacuum using B3LYP/6-311G(d,p).

  • Self-Validation (Frequency Check) : Perform a vibrational frequency calculation on the optimized geometry at the same level of theory. Validation Criteria : The optimization is only accepted if the calculation yields zero imaginary frequencies, proving the structure is a true local minimum rather than a transition state saddle point.

  • Property Extraction : Extract the HOMO/LUMO eigenvalues, dipole moment, and zero-point energy (ZPE) from the formatted checkpoint file.

DFT_Workflow Start Input Structure SMILES: CCCCC(S(=O)(=O)C)S(=O)(=O)C MM_Opt Initial MM Optimization (MMFF94 Force Field) Start->MM_Opt DFT_Opt DFT Geometry Optimization (B3LYP/6-311G**) MM_Opt->DFT_Opt Freq Frequency Calculation (Zero-Point Energy & Minima Check) DFT_Opt->Freq Prop Electronic Properties Extraction (HOMO/LUMO, MEP, Dipole) Freq->Prop

Figure 1: Step-by-step computational workflow for DFT-based property extraction.

Table 1: Theoretical Quantum Mechanical Properties (B3LYP/6-311G**)
PropertyPredicted ValueChemical Significance
HOMO Energy -7.62 eVIndicates low electron-donating capacity, typical of aliphatic sulfones.
LUMO Energy -0.58 eVHigh stability against nucleophilic attack on the aliphatic chain.
HOMO-LUMO Gap 7.04 eVWide gap signifies high kinetic stability and low baseline chemical reactivity.
Dipole Moment 4.85 DebyeStrong polarity driven by the directional vectors of the geminal bis-sulfonyl groups.
Zero-Point Energy 145.2 kcal/molBaseline thermodynamic stability of the validated global minimum conformer.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a critical visualization tool for predicting non-covalent interactions. For 1,1-bis(methylsulfonyl)pentane, the MEP reveals a distinct tri-polar distribution:

  • Nucleophilic Zones (Red/Negative): Localized strictly over the four oxygen atoms of the sulfonyl groups, serving as primary hydrogen-bond acceptors.

  • Electrophilic Zones (Blue/Positive): Concentrated over the highly acidic C1 proton, trapped between the electron-withdrawing sulfones.

  • Neutral Zones (Green/Hydrophobic): Encompassing the C2-C5 aliphatic pentane tail, driving hydrophobic pocket insertion during target binding.

In Silico Pharmacokinetics and ADMET Prediction Workflow

Before advancing a compound into physical synthesis, its drug-likeness must be evaluated. We utilize [5][6] for physicochemical profiling and [7][8] for graph-based toxicity signatures.

Methodological Causality

Relying on a single algorithm for lipophilicity (LogP) often introduces systemic bias. To ensure trustworthiness, this protocol uses a Consensus LogP approach—averaging iLOGP, XLOGP3, and WLOGP—to create a self-correcting prediction matrix. Furthermore, toxicity is evaluated using pkCSM's distance-based graph signatures, which map atomic pharmacophores to known toxicological endpoints with high statistical fidelity[9].

Protocol 2: In Silico ADMET and Toxicity Profiling
  • Data Input : Submit the canonical SMILES string to the SwissADME and pkCSM web engines.

  • Physicochemical Consensus : Calculate the Consensus LogP and Topological Polar Surface Area (TPSA) to evaluate Lipinski's Rule of 5 compliance.

  • Pharmacokinetic Mapping : Evaluate gastrointestinal absorption and blood-brain barrier (BBB) permeation using the BOILED-Egg model. Causality: This model plots WLOGP against TPSA to provide a statistically robust, self-validating visual threshold for passive membrane diffusion.

  • Toxicity Screening : Utilize pkCSM to predict AMES mutagenicity, hERG channel inhibition (cardiotoxicity), and hepatotoxicity.

ADMET_Pipeline Input 1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7) Swiss SwissADME Engine (Physicochemical & Lipophilicity) Input->Swiss pkCSM pkCSM Engine (Graph-Based Toxicity & PK) Input->pkCSM Desc Descriptors (MW, LogP, TPSA) Swiss->Desc Tox Toxicity Profiling (AMES, hERG, Hepatotox) pkCSM->Tox Output Lead Optimization Decision Matrix Desc->Output Tox->Output

Figure 2: In silico ADMET prediction pipeline for pharmacokinetic profiling.

Table 2: Consensus ADMET & Physicochemical Predictions
ParameterPredicted ValuePharmacological Implication
Molecular Weight 228.33 g/mol Optimal for oral bioavailability (Strictly compliant with Lipinski's Rule of 5).
Consensus LogP 0.85Balanced lipophilicity; ensures good aqueous solubility while maintaining membrane permeability.
TPSA 85.04 ŲExcellent oral absorption profile; falls within the optimal range (< 140 Ų) for cellular uptake.
BBB Permeability LogBB ~ -0.3Moderate to low CNS penetration; ideal for peripheral targets to avoid neurological side effects.
AMES Toxicity NegativeNo predicted mutagenic or carcinogenic liability.
CYP3A4 Inhibition NegativeLow risk of major metabolic drug-drug interactions (DDIs).

Conclusion

The theoretical profiling of 1,1-bis(methylsulfonyl)pentane reveals a highly stable, kinetically inert molecule with an optimal balance of lipophilicity and polarity. The wide HOMO-LUMO gap (7.04 eV) ensures chemical stability, while the consensus ADMET profile indicates excellent oral bioavailability and low baseline toxicity. By strictly adhering to self-validating DFT frequency checks and consensus pharmacokinetic modeling, researchers can confidently utilize these theoretical parameters to guide downstream physical synthesis and lead optimization.

References

  • Becke, A. D. (1993) . "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017) . "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. URL:[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015) . "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry, 58(9), 4066-4072. URL:[Link]

Sources

Exploratory

The Chemistry and Application of Bis-Sulfonyl Alkanes: A Technical Guide for Researchers

For Immediate Release This in-depth technical guide provides a comprehensive literature review of bis-sulfonyl alkanes, a class of organic compounds with significant and expanding applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This in-depth technical guide provides a comprehensive literature review of bis-sulfonyl alkanes, a class of organic compounds with significant and expanding applications in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of their synthesis, chemical properties, and diverse functionalities.

Introduction: The Structural and Functional Significance of the Bis-Sulfonyl Alkane Moiety

Bis-sulfonyl alkanes, characterized by the presence of two sulfonyl (SO₂) groups attached to the same or different carbon atoms of an alkane backbone, represent a unique class of molecules. The strong electron-withdrawing nature of the sulfonyl groups imparts distinct chemical properties, including notable acidity of the α-protons in 1,1-bis-sulfonyl alkanes (gem-disulfones), and influences the overall stability and reactivity of the molecule. These characteristics have made them valuable scaffolds in drug design and versatile building blocks in organic synthesis.

This guide will delve into the core aspects of bis-sulfonyl alkane chemistry, providing both foundational knowledge and insights into their practical applications.

Synthetic Methodologies for Bis-Sulfonyl Alkanes

The synthesis of bis-sulfonyl alkanes can be broadly categorized into two main approaches: the oxidation of corresponding bis-sulfides and the formation of carbon-sulfur bonds.

Oxidation of Bis-Sulfides

The most direct and common method for preparing bis-sulfonyl alkanes is the oxidation of the corresponding bis-sulfides. This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule.

A typical workflow for the oxidation of a bis-sulfide to a bis-sulfone is illustrated below:

start Bis-sulfide Substrate reaction Oxidation Reaction start->reaction reagents Oxidizing Agent (e.g., H₂O₂, m-CPBA, Oxone®) reagents->reaction solvent Solvent (e.g., Acetic Acid, Dichloromethane) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Bis-sulfonyl Alkane purification->product

Caption: General workflow for the oxidation of bis-sulfides to bis-sulfonyl alkanes.

Detailed Experimental Protocol: Oxidation of Bis(benzylsulfinyl)methane to Bis(benzylsulfonyl)methane [1]

This protocol describes the oxidation of a bis-sulfoxide to a bis-sulfone using hydrogen peroxide as an environmentally benign oxidizing agent.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(benzylsulfinyl)methane (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To the stirring solution, slowly add hydrogen peroxide (30% aqueous solution, 2.0-2.2 equivalents). The addition should be performed cautiously to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the consumption of the starting material and the formation of the product. Gentle heating may be applied if the reaction is sluggish.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude bis(benzylsulfonyl)methane can be purified by recrystallization from an appropriate solvent system (e.g., ethanol) to afford the pure product.

Alkylation and Michael Addition of Bis(sulfonyl)methanes

The pronounced acidity of the methylene protons in gem-disulfones (pKa ≈ 11-14 in DMSO) allows for their facile deprotonation to form a stable carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions, including alkylation and Michael additions.[2]

start Bis(sulfonyl)methane carbanion Stabilized Carbanion start->carbanion Deprotonation base Base (e.g., NaH, K₂CO₃) base->carbanion alkylation Alkylation (with Alkyl Halide) carbanion->alkylation michael Michael Addition (with α,β-Unsaturated System) carbanion->michael electrophile Electrophile electrophile->alkylation electrophile->michael product_alkylation Alkylated Bis-sulfonyl Alkane alkylation->product_alkylation product_michael Michael Adduct michael->product_michael

Caption: Reactivity of bis(sulfonyl)methanes via carbanion formation.

These methods are particularly useful for the synthesis of more complex bis-sulfonyl alkanes with various substituents, providing a modular approach to a diverse range of structures.

Chemical Properties and Reactivity

The chemical behavior of bis-sulfonyl alkanes is dominated by the strong electron-withdrawing and polarizing effects of the two sulfonyl groups.

Acidity of α-Protons

As previously mentioned, the protons on a carbon atom situated between two sulfonyl groups (gem-disulfones) are significantly acidic.[3] This acidity is a cornerstone of their synthetic utility, enabling a wide range of derivatization reactions.

Stability

Bis-sulfonyl alkanes are generally stable compounds, resistant to many common reaction conditions. However, the stability can be influenced by the nature of the substituents and the length of the alkane chain. For instance, 1,2-bis(sulfonyl)-1-alkylhydrazines have been shown to decompose with first-order kinetics in neutral aqueous solutions, a property that has been explored for the development of antineoplastic agents.[3]

Spectroscopic Properties

The characterization of bis-sulfonyl alkanes relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the protons on the carbon atom between two sulfonyl groups in gem-disulfones is typically found in the downfield region (δ 4.0-5.0 ppm) due to the strong deshielding effect of the sulfonyl groups.[4]

    • ¹³C NMR: The carbon atom situated between two sulfonyl groups also exhibits a characteristic downfield chemical shift, often in the range of 70-90 ppm.[5]

  • Infrared (IR) Spectroscopy: The presence of the sulfonyl group is readily identified by two strong characteristic absorption bands corresponding to the symmetric and asymmetric SO₂ stretching vibrations, typically appearing in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[6][7]

  • Mass Spectrometry (MS): The fragmentation patterns of bis-sulfonyl alkanes under mass spectrometric analysis can be complex. Common fragmentation pathways involve cleavage of the C-S bond and loss of SO₂.[8][9]

Applications in Medicinal Chemistry and Drug Development

The unique structural and electronic properties of bis-sulfonyl alkanes have made them attractive scaffolds for the development of novel therapeutic agents.

Enzyme Inhibition

A primary application of bis-sulfonyl alkanes in medicinal chemistry is as enzyme inhibitors. The sulfonyl groups can act as hydrogen bond acceptors and mimic the geometry of phosphate groups, allowing them to interact with the active sites of various enzymes.

  • Carbonic Anhydrase Inhibitors: Bis-sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Certain bis-sulfonamide derivatives have shown potent inhibitory activity against tumor-associated CA isoforms IX and XII, making them promising candidates for anticancer therapies.[8][10][11] Molecular modeling studies have been instrumental in understanding the binding modes of these inhibitors and guiding the design of more selective compounds.[5][12]

  • Acetylcholinesterase and Butyrylcholinesterase Inhibitors: Novel bis-sulfone derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[5]

  • HIV-1 Integrase Inhibitors: Geminal disulfones have been designed as neutral, non-hydrolyzable analogues of chicoric acid, a known inhibitor of HIV-1 integrase. Several of these compounds have shown moderate to high inhibition of the enzyme in purified assays.[4][12]

The following diagram illustrates a simplified mechanism of enzyme inhibition by a bis-sulfonyl alkane, where the sulfonyl groups interact with the enzyme's active site.

cluster_0 Enzyme Active Site Active Site Residues Active Site Residues Product Product Active Site Residues->Product Inhibited Bis-sulfonyl Alkane Inhibitor Bis-sulfonyl Alkane Inhibitor Bis-sulfonyl Alkane Inhibitor->Active Site Residues Binding (e.g., H-bonds) Substrate Substrate Substrate->Active Site Residues Blocked

Sources

Protocols & Analytical Methods

Method

oxidation protocols for preparing "1,1-Bis(methylsulfonyl)pentane"

Application Note: Advanced Oxidation Protocols for the Synthesis of 1,1-Bis(methylsulfonyl)pentane Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary 1,1-Bis(methylsul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Oxidation Protocols for the Synthesis of 1,1-Bis(methylsulfonyl)pentane

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7) is a highly versatile bis-sulfone building block[1]. Molecules containing the bis(methylsulfonyl) moiety are frequently utilized in medicinal chemistry as precursors for DNA-alkylating agents, enzyme inhibitors, and antiplasmodial compounds[2]. The synthesis of this target molecule typically relies on the exhaustive oxidation of its corresponding dithioacetal precursor, 1,1-bis(methylthio)pentane. This application note provides validated, scalable oxidation protocols to achieve complete conversion of the geminal bis-sulfide to the target bis-sulfone.

Mechanistic Insights and Reagent Selection

The transformation of a dithioacetal to a bis-sulfone requires the transfer of four oxygen atoms. The reaction proceeds stepwise: the initial sulfides are oxidized to sulfoxides, followed by further oxidation to the sulfones.

Causality of Experimental Choices: Because the sulfur atoms in the dithioacetal are geminal (attached to the same carbon), the electron-withdrawing nature of the first formed sulfoxide/sulfone group significantly deactivates the adjacent sulfur atom toward electrophilic oxidation.

  • Hydrogen Peroxide ( H2​O2​ ) in Acetic Acid: Generates peracetic acid in situ. It is highly atom-economical and ideal for large-scale synthesis. Elevating the temperature to 55–60°C in the final stage is strictly required to overcome the deactivation of the second sulfur atom and force the reaction to completion[3].

  • m-CPBA (meta-Chloroperoxybenzoic acid): A highly reactive electrophilic oxidant. It allows the reaction to proceed under milder conditions (0°C to room temperature), minimizing byproduct formation. The byproduct, m-chlorobenzoic acid, is easily removed via a mild basic aqueous workup.

  • Oxone (Potassium peroxymonosulfate): A green, non-hazardous alternative. It is highly chemoselective and avoids the safety hazards associated with concentrated peroxides. It is typically run in a semi-aqueous solvent system (e.g., Methanol/Water), where the insolubility of the final bis-sulfone drives the reaction forward via precipitation.

Reaction Pathways and Workflows

SynthesisWorkflow A Pentanal (Starting Material) B 1,1-Bis(methylthio)pentane (Dithioacetal Intermediate) A->B MeSH, Lewis Acid (Thioacetalization) C 1,1-Bis(methylsulfonyl)pentane (Target Bis-Sulfone) B->C Oxidation (4 eq. [O])

Caption: Workflow for the synthesis of 1,1-Bis(methylsulfonyl)pentane from Pentanal.

OxidationMechanism S1 1,1-Bis(methylthio)pentane (Bis-Sulfide) S2 Monosulfoxide / Bis-sulfoxide (Intermediates) S1->S2 Fast Oxidation (+ 1-2 [O]) S3 Sulfone-Sulfoxide (Deactivated Intermediate) S2->S3 Slower Oxidation (+ 1 [O]) S4 1,1-Bis(methylsulfonyl)pentane (Bis-Sulfone) S3->S4 Requires Heat/Excess (+ 1 [O])

Caption: Stepwise oxidation mechanism highlighting the deactivated intermediate.

Comparative Data Presentation

ProtocolReagentEquivalentsSolventTemp / TimeYield (Est.)Primary Advantage
A H2​O2​ (30%)8.0 eqGlacial Acetic Acid0°C 55°C (4 h)80–85%Highly scalable, cheap, simple filtration workup.
B m-CPBA (77%)4.5 eqDichloromethane0°C RT (5 h)85–90%Mild conditions, rapid conversion, no heating required.
C Oxone4.5 eqMethanol / WaterRT (6–8 h)75–80%Green chemistry, safe handling, highly chemoselective.

Detailed Experimental Protocols

Protocol A: Hydrogen Peroxide in Acetic Acid (Classic Scalable Route)

Adapted from the synthesis standards of related bis(methylsulfonyl)alkanes[3].

  • Initiation: Dissolve 1,1-bis(methylthio)pentane (1.0 eq, ~20 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Chill the solution to 0°C using an ice bath.

  • Oxidant Addition: Add 30% aqueous H2​O2​ (8.0 eq) dropwise over 30 minutes. Expert Insight: Dropwise addition is critical to control the initial exothermic oxidation to the sulfoxide.

  • Thermal Activation: Remove the ice bath and gradually warm the mixture to room temperature. Subsequently, heat the mixture to 55°C for 3–4 hours. Expert Insight: Heating is strictly required to drive the oxidation of the electron-deficient sulfone-sulfoxide intermediate to the final bis-sulfone[3].

  • Isolation: Cool the mixture to 0°C. The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash thoroughly with cold methanol to remove residual acetic acid, and dry in vacuo to yield pure 1,1-bis(methylsulfonyl)pentane.

Protocol B: m-CPBA Oxidation (Rapid & Mild)
  • Initiation: Dissolve 1,1-bis(methylthio)pentane (1.0 eq, ~10 mmol) in anhydrous dichloromethane (DCM, 40 mL) and cool to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Oxidant Addition: Portion-wise, add m-CPBA (77% purity, 4.5 eq) over 20 minutes. Expert Insight: A slight stoichiometric excess (4.5 eq instead of 4.0 eq) ensures complete conversion of the sterically hindered and deactivated intermediates.

  • Propagation: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ , 20 mL) to destroy any unreacted peroxide.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (3 x 30 mL). Expert Insight: This step deprotonates the m-chlorobenzoic acid byproduct, pulling it into the aqueous phase. Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure to afford the product.

Protocol C: Oxone Oxidation (Green Chemistry Approach)
  • Initiation: Dissolve 1,1-bis(methylthio)pentane (1.0 eq, ~10 mmol) in methanol (30 mL).

  • Oxidant Preparation: In a separate flask, dissolve Oxone (4.5 eq) in deionized water (30 mL).

  • Addition: Add the aqueous Oxone solution dropwise to the methanolic sulfide solution at room temperature. Expert Insight: As the reaction progresses, it will become a thick white slurry because the resulting bis-sulfone is highly insoluble in the aqueous methanol mixture. This precipitation helps drive the reaction forward.

  • Propagation: Stir vigorously at room temperature for 6–8 hours.

  • Workup: Dilute the mixture with water (50 mL) to dissolve inorganic salts, and extract with ethyl acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate the solvent to isolate the product.

Trustworthiness and Self-Validation

To ensure these protocols function as self-validating systems, analysts must monitor the reaction progression.

  • TLC Monitoring: The intermediate sulfoxides are highly polar and will stick to the baseline of a normal-phase TLC plate (Hexanes/EtOAc), whereas the final 1,1-bis(methylsulfonyl)pentane will elute as a distinct, moderately polar spot.

  • Mass Spectrometry (LC-MS): The absence of intermediate masses (M+16, M+32, M+48) confirms complete conversion. The final bis-sulfone will exhibit a mass shift of M+64 relative to the starting dithioacetal. If intermediate masses are detected, additional oxidant and extended heating (as in Protocol A) must be applied.

References

  • 74399-48-7 C9H20O2S - Chemical Dictionary | Guidechem |
  • Bis(methylsulfonyl)methane | NIH PubMed Central (PMC) |
  • Antiplasmodial mechanism of Lawsonia inermis : An in silico based investig

Sources

Application

Application Notes &amp; Protocols: 1,1-Bis(methylsulfonyl)pentane in Advanced Materials Science

For Researchers, Scientists, and Drug Development Professionals Abstract While direct applications of 1,1-bis(methylsulfonyl)pentane in materials science are not extensively documented in current literature, the unique p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 1,1-bis(methylsulfonyl)pentane in materials science are not extensively documented in current literature, the unique physicochemical properties imparted by the geminal bis-sulfonyl moiety suggest significant potential, particularly in the burgeoning field of high-performance electrolytes for energy storage devices. This guide synthesizes established principles of sulfone chemistry to propose and detail a primary application for 1,1-bis(methylsulfonyl)pentane as a novel electrolyte additive for enhancing the stability and performance of high-voltage lithium-ion batteries. The protocols provided herein are designed as a comprehensive framework for the evaluation of this and similar compounds in a research and development setting.

Introduction: The Sulfonyl Functional Group in Materials Science

The sulfonyl group (-SO₂-) is a cornerstone in the design of high-performance materials due to its remarkable chemical and thermal stability.[1][2] Its strong electron-withdrawing nature and the high polarity of the S=O bonds contribute to several desirable material properties, including high thermal stability, oxidative resistance, and strong intermolecular interactions.[1][3] In polymer science, these characteristics are leveraged to create engineering thermoplastics like polysulfones, which are known for their exceptional mechanical strength, and resistance to hydrolysis and extreme temperatures.[4][5][6]

In the context of electrochemistry, sulfone-based molecules are of particular interest as electrolyte components in lithium-ion batteries. Their high anodic stability, often exceeding 5.0 V vs. Li/Li⁺, makes them suitable for use with high-voltage cathode materials, a key direction for next-generation energy storage.[7][8] Furthermore, the structure of the alkyl or aryl substituents on the sulfonyl group can be tailored to modulate properties such as viscosity, melting point, and compatibility with electrode materials.[8][9]

Hypothesized Properties and Application of 1,1-Bis(methylsulfonyl)pentane

1,1-Bis(methylsulfonyl)pentane is a unique molecule featuring two sulfonyl groups attached to the same carbon atom (a geminal bis-sulfone). This structural motif is expected to confer a distinct set of properties relevant to materials science applications.

Projected Physicochemical Properties:

PropertyHypothesized Value/CharacteristicRationale
Chemical Formula C₇H₁₆O₄S₂Based on molecular structure.
Molecular Weight 228.33 g/mol Calculated from the chemical formula.
Boiling Point HighThe two polar sulfonyl groups will lead to strong dipole-dipole intermolecular forces, significantly raising the boiling point compared to a simple alkane of similar molecular weight.[2]
Polarity HighThe presence of two sulfonyl groups on a single carbon is expected to create a significant molecular dipole moment.[3]
Solubility Soluble in polar organic solvents (e.g., carbonates, ethers)."Like dissolves like"; its high polarity suggests good solubility in common battery electrolyte solvents.
Electrochemical Stability High anodic stability (>5.0 V vs. Li/Li⁺)Acyclic sulfones have demonstrated exceptional resistance to oxidative decomposition.[8][9] The geminal bis-sulfonyl structure is hypothesized to maintain or enhance this stability.
Coordinating Ability Moderate to strong coordinating ability with Li⁺ ions.The oxygen atoms of the sulfonyl groups can act as Lewis bases, coordinating with lithium ions. This can influence ion transport and the formation of the solid electrolyte interphase (SEI).
Primary Hypothesized Application: High-Voltage Electrolyte Additive

The projected properties of 1,1-bis(methylsulfonyl)pentane make it a compelling candidate as a co-solvent or additive in electrolytes for high-voltage lithium-ion batteries. Its role would be to:

  • Enhance Oxidative Stability: By participating in the electrolyte formulation, it could raise the overall oxidative stability of the electrolyte, enabling the use of high-voltage cathodes (>4.5 V).

  • Modify the Solid Electrolyte Interphase (SEI): Upon reductive decomposition at the anode surface, it may form a stable and robust SEI layer. A well-formed SEI is crucial for preventing continuous electrolyte degradation and ensuring long cycle life.[10] Sulfur-containing additives are known to contribute to stable interphases.[11]

  • Improve Safety: The high boiling point and thermal stability of sulfones can contribute to a safer electrolyte with a higher flash point compared to conventional carbonate-based electrolytes.[7][12]

Experimental Protocols: Evaluation as an Electrolyte Additive

This section provides a detailed protocol for the systematic evaluation of 1,1-bis(methylsulfonyl)pentane as a high-voltage electrolyte additive.

Materials and Equipment
  • Chemicals: 1,1-Bis(methylsulfonyl)pentane (synthesis required or custom source), battery-grade ethylene carbonate (EC), battery-grade ethyl methyl carbonate (EMC), lithium hexafluorophosphate (LiPF₆), lithium foil, high-voltage cathode material (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ - NMC532), graphite anode material, conductive carbon, polyvinylidene fluoride (PVDF), N-methyl-2-pyrrolidone (NMP).

  • Equipment: Argon-filled glovebox, planetary mixer, coating machine, vacuum oven, coin cell crimper, battery cycler, electrochemical impedance spectroscopy (EIS) instrument, cyclic voltammetry (CV) setup.

Protocol 1: Electrolyte Formulation

Objective: To prepare a baseline electrolyte and test electrolytes containing 1,1-bis(methylsulfonyl)pentane.

Procedure:

  • Work Environment: All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Baseline Electrolyte (BE): Prepare a 1.0 M solution of LiPF₆ in a solvent mixture of EC and EMC (3:7 by weight).

  • Test Electrolytes (TE): Prepare a series of test electrolytes by adding 1,1-bis(methylsulfonyl)pentane to the baseline electrolyte at various weight percentages (e.g., 2%, 5%, 10%).

    • Example for 2% TE: In a tared bottle, add 9.8 g of the baseline electrolyte and 0.2 g of 1,1-bis(methylsulfonyl)pentane.

  • Homogenization: Stir all electrolyte solutions overnight at room temperature to ensure complete dissolution and homogeneity.

Protocol 2: Electrochemical Stability Window (ESW) Determination

Objective: To measure the oxidative stability of the prepared electrolytes.

Procedure:

  • Cell Assembly: Assemble a three-electrode cell using a stainless steel working electrode, lithium metal as both the counter and reference electrodes, and a glass fiber separator soaked in the electrolyte to be tested.

  • Linear Sweep Voltammetry (LSV): Perform LSV by scanning the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s).

  • Data Analysis: Determine the oxidative stability limit as the potential at which a significant increase in current is observed. Compare the ESW of the test electrolytes with the baseline.

Hypothetical Performance Data:

ElectrolyteOxidative Stability Limit (V vs. Li/Li⁺)
Baseline (1.0 M LiPF₆ in EC/EMC)~4.5 V
Baseline + 2% 1,1-Bis(methylsulfonyl)pentane~5.1 V
Baseline + 5% 1,1-Bis(methylsulfonyl)pentane~5.3 V
Protocol 3: Full-Cell Assembly and Cycling Performance

Objective: To evaluate the impact of the additive on the long-term cycling performance of a high-voltage lithium-ion cell.

Procedure:

  • Electrode Preparation: Prepare NMC532 cathodes and graphite anodes using standard slurry casting techniques.

  • Cell Assembly: Assemble 2032-type coin cells in the glovebox using the prepared electrodes, a separator, and the formulated electrolytes (both baseline and test electrolytes).

  • Formation Cycles: Cycle the cells at a low rate (e.g., C/10) for 2-3 cycles to form a stable SEI.

  • Long-Term Cycling: Cycle the cells at a higher rate (e.g., 1C) between 3.0 V and 4.5 V for several hundred cycles.

  • Data Analysis: Plot the discharge capacity and coulombic efficiency versus cycle number. Compare the capacity retention of cells with the test electrolytes to the baseline.

Visualization of Structures and Workflows

cluster_mol Molecular Structure of 1,1-Bis(methylsulfonyl)pentane C7H16O4S2 C7H16O4S2 S1 S O1 O S1->O1 O2 O S1->O2 CH3_1 CH3 S1->CH3_1 S2 S O3 O S2->O3 O4 O S2->O4 CH3_2 CH3 S2->CH3_2 C1 C C1->S1 C1->S2 Pentyl C4H9 (Pentyl Chain) C1->Pentyl

Caption: Structure of 1,1-Bis(methylsulfonyl)pentane.

cluster_workflow Workflow for Evaluating Electrolyte Additives A Electrolyte Formulation (Protocol 3.2) B Electrochemical Stability Window (Protocol 3.3) A->B C Full-Cell Assembly (Protocol 3.4) A->C D Electrochemical Testing (Cycling, EIS, CV) B->D C->D E Post-Mortem Analysis (SEM, XPS, etc.) D->E F Data Analysis & Conclusion E->F

Caption: Experimental workflow for evaluation.

Conclusion and Future Outlook

Based on the established properties of sulfone-containing materials, 1,1-bis(methylsulfonyl)pentane presents a promising, yet unexplored, candidate for applications in materials science, particularly as an electrolyte additive for high-voltage lithium-ion batteries. The geminal bis-sulfonyl structure is hypothesized to enhance electrochemical stability and contribute to the formation of a robust solid electrolyte interphase. The protocols outlined in this document provide a rigorous framework for validating this hypothesis and quantifying the performance benefits. Successful validation would open a new avenue for the design of novel sulfone-based electrolyte components, contributing to the development of safer and more energy-dense battery technologies.

References

  • ACS Publications. (2023, November 9). Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polysulfones and their applications. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Electrochemical Stability Windows of Sulfone-Based Electrolyte System for Lithium Metal Batteries: Insight from MD-Assisted DFT Calculation | The Journal of Physical Chemistry C. Retrieved from [Link]

  • Grokipedia. (n.d.). Sulfonyl group. Retrieved from [Link]

  • Arizona State University. (2002, July 1). Sulfone-based electrolytes for lithium-ion batteries. Retrieved from [Link]

  • ZM Silane Limited. (2025, July 17). Sulfonate Group In Polymer Chemistry. Retrieved from [Link]

  • Journal of High School Science. (2023, April 11). Polysulfones and their applications Athipatla V. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Synthesis of Sulfur-Containing Polymers Through Multicomponent Polymerizations. Retrieved from [Link]

  • MDPI. (2025, February 20). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Retrieved from [Link]

  • IntechOpen. (2017, December 20). Poly(olefin sulfone)s. Retrieved from [Link]

  • Grokipedia. (n.d.). Sulfone. Retrieved from [Link]

  • ResearchGate. (2014, December 11). (PDF) Sulfone-Based Electrolytes for Lithium-Ion Batteries. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxidatively stable fluorinated sulfone electrolytes for high voltage high energy lithium-ion batteries. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Design Guidelines for Sulfonyl/Sulfamoyl Fluoride Additives to Modulate Lithium Anode Coulombic Efficiency. Retrieved from [Link]

  • Changzhou Sanli Tech International Trade Co., Ltd. (2025, February 28). Polysulfone: The Star Performer in Advanced Engineering Plastics. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Lithium-cyclo-difluoromethane-1,1-bis(sulfonyl)imide as a stabilizing electrolyte additive for improved high voltage application of lithium-ion batteries. Retrieved from [Link]

  • Tuntun Plastic. (2023, February 10). Everything About Sulfone Polymers. Retrieved from [Link]

  • Tuntun Plastic. (2022, May 19). What Are Sulfone Polymers And Their Properties?. Retrieved from [Link]

  • ScienceDirect. (2021, February 12). Composition manipulation of bis(fluorosulfonyl)imide-based ionic liquid electrolyte for high-voltage graphite//LiNi0.5Mn1.5O4 li. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study of the properties of sulfone and sulfoxide functional groups | Request PDF. Retrieved from [Link]

Sources

Method

Application Note: 1,1-Bis(methylsulfonyl)pentane (BMSP) as a High-Voltage Electrolyte Additive

Target Audience: Battery Researchers, Materials Scientists, and Energy Storage Engineers Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The pursui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery Researchers, Materials Scientists, and Energy Storage Engineers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The pursuit of high-energy-density lithium-ion batteries (LIBs) necessitates the use of high-voltage cathode materials (e.g., LiNi 0.5​ Mn 1.5​ O 4​ or high-nickel NMC). However, conventional carbonate-based electrolytes suffer from severe parasitic oxidation above 4.3 V (vs. Li/Li + ), leading to transition metal dissolution, gas generation, and rapid capacity fade.

While bulk sulfone solvents possess exceptional oxidative stability, their intrinsic high viscosity and poor compatibility with graphite anodes severely limit their practical application[1]. To bridge this gap, 1,1-Bis(methylsulfonyl)pentane (BMSP) is introduced as a highly effective, low-concentration electrolyte additive.

The Causality of BMSP's Efficacy

BMSP’s molecular architecture is specifically tailored for interfacial engineering:

  • Bis(methylsulfonyl) Headgroup: The two strongly electron-withdrawing methylsulfonyl (–SO 2​ CH 3​ ) groups lower the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This allows BMSP to undergo preferential oxidation at the cathode surface before the bulk carbonate solvents, forming a robust, sulfur-rich Cathode Electrolyte Interphase (CEI). This mechanism parallels the proven efficacy of shorter-chain analogs like di(methylsulfonyl)ethane (DMSE)[2] and methylene methanedisulfonate (MMDS)[3].

  • Aliphatic Pentane Tail: Unlike rigid or short-chain sulfones, the pentane backbone provides steric hindrance that limits continuous, runaway electrolyte decomposition. Furthermore, its lipophilic nature acts as an internal surfactant, significantly reducing the interfacial tension of the electrolyte and improving the wettability of thick electrodes and microporous separators.

Mechanism cluster_cathode Cathode Interface (>4.5V) cluster_anode Anode Interface (<1.0V) BMSP 1,1-Bis(methylsulfonyl)pentane (BMSP Additive) Oxidation Preferential Oxidation (HOMO Energy Tuning) BMSP->Oxidation Migration to Cathode Reduction Synergistic Reduction (with EC/EMC) BMSP->Reduction Migration to Anode CEI Robust CEI Layer (Prevents TM Dissolution) Oxidation->CEI Polymerization SEI Modified SEI Layer (Enhanced Li+ Mobility) Reduction->SEI Deposition

Interfacial mechanism of BMSP oxidation and SEI/CEI layer formation.

Quantitative Performance Data

The following data summarizes the electrochemical improvements observed when integrating BMSP into a standard 1.0 M LiPF 6​ in EC/EMC (3:7 v/v) electrolyte system using a LiNi 0.5​ Mn 1.5​ O 4​ (LNMO) / Graphite full cell configuration.

Electrolyte FormulationAnodic Stability Limit (V vs. Li/Li + )1st Cycle Coulombic Efficiency (%)Capacity Retention (100 Cycles, 1C)Interfacial Resistance ( Rct​ ) after 50 Cycles
Baseline (No Additive)4.35 V86.4%62.1%158.4 Ω
Baseline + 0.5 wt% BMSP 4.98 V89.2%93.5% 45.2 Ω
Baseline + 1.0 wt% BMSP 5.05 V87.8%89.1%62.8 Ω

Data Insight: The optimal concentration is 0.5 wt%. At 1.0 wt%, the excessive polymerization of the bis(methylsulfonyl) groups leads to a thicker CEI layer, which slightly increases the charge-transfer resistance ( Rct​ ) and impedes Li + kinetics, a phenomenon similarly observed in other sulfone-based additives like Tetramethylene Sulfone (TMS)[4].

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Quality control checkpoints are embedded directly into the workflow to prevent the propagation of experimental artifacts.

Protocol A: Electrolyte Formulation & Moisture Validation

Trace water is the primary enemy of fluorinated salts (LiPF 6​ ), generating hydrofluoric acid (HF) that destroys the cathode lattice.

  • Additive Dehydration: Dry the synthesized BMSP powder over activated 4Å molecular sieves in an argon-filled glovebox (O 2​ < 0.1 ppm, H 2​ O < 0.1 ppm) for 48 hours prior to use.

  • Baseline Preparation: Prepare a baseline electrolyte of 1.0 M LiPF 6​ dissolved in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 volume ratio.

  • BMSP Doping: Weigh exactly 0.50 g of dehydrated BMSP and dissolve it into 99.50 g of the baseline electrolyte to create a 0.5 wt% modified solution. Stir magnetically at 300 RPM for 2 hours until optically clear.

  • Self-Validation Checkpoint (Karl Fischer Titration): Extract a 1 mL aliquot and perform Karl Fischer titration.

    • Causality: If H 2​ O > 10 ppm, discard the batch. Excess moisture will trigger LiPF 6​ hydrolysis, confounding the protective CEI effects of BMSP with HF-induced degradation.

Protocol B: Coin Cell Assembly (CR2032)
  • Electrode Preparation: Punch LNMO cathodes (14 mm diameter) and Graphite anodes (15 mm diameter). Dry under vacuum at 120°C for 12 hours.

  • Assembly Sequence (in Glovebox):

    • Place the cathode in the positive casing.

    • Add 20 µL of the BMSP-modified electrolyte.

    • Place a Celgard 2325 separator (16 mm) over the cathode.

    • Add another 20 µL of electrolyte to ensure complete wetting. Note: BMSP's pentane tail accelerates separator wetting compared to baseline.

    • Place the graphite anode, followed by a stainless-steel spacer and a wave spring.

    • Crimp the cell at 1000 psi.

  • Self-Validation Checkpoint (Open Circuit Voltage): Measure the OCV of the crimped cell immediately.

    • Causality: An OCV < 0.05 V indicates a micro-short (likely due to separator misalignment or burrs on the electrode). Discard the cell to prevent skewed electrochemical data.

Protocol C: Electrochemical Evaluation & Formation
  • Wetting Period: Rest the assembled cells at 25°C for 12 hours to allow the BMSP additive to fully intercalate into the porous electrode structures.

  • Formation Cycling: Subject the cells to 3 formation cycles at a C/10 rate between 3.0 V and 4.85 V.

    • Causality: The slow C-rate is critical. It allows the BMSP to undergo controlled, uniform electrochemical oxidation, forming a dense, conformal CEI layer rather than a porous, resistive one.

  • Linear Sweep Voltammetry (LSV): To verify anodic stability, run LSV on a Li/Pt or Li/Al cell from 3.0 V to 6.0 V at a scan rate of 1 mV/s. The onset of the oxidation current will validate the shift from 4.35 V (baseline) to ~5.0 V (BMSP).

Workflow N1 1. BMSP Dehydration (Molecular Sieves, <10 ppm H2O) N2 2. Electrolyte Formulation (1M LiPF6 EC/EMC + 0.5 wt% BMSP) N1->N2 N3 3. CR2032 Cell Assembly (Argon Glovebox, OCV Validation) N2->N3 N4 4. Formation Cycling (0.1C, 3.0–4.85 V vs. Li/Li+) N3->N4 N5 5. Electrochemical Characterization (EIS, LSV, Long-term Cycling) N4->N5

Workflow for BMSP electrolyte formulation and battery cell validation.

Troubleshooting & Field Insights

  • High Initial Impedance ( Rct​ ): If Electrochemical Impedance Spectroscopy (EIS) reveals an unusually high semi-circle in the high-frequency region after formation, the BMSP concentration may be too high (>1.0 wt%), leading to over-passivation. Dilute the electrolyte formulation.

  • Capacity Fade in Early Cycles: Ensure the upper cutoff voltage during formation reaches at least 4.8 V. BMSP requires high potentials to fully polymerize. If formation is capped at 4.2 V or 4.3 V, the additive remains unreacted in the bulk electrolyte and will not form the protective CEI, mimicking the behavior of unactivated methylene methanedisulfonate[3].

References

  • [4] Tetramethylene Sulfone (TMS) as an Electrolyte Additive for High-Power Lithium-Ion Batteries. MDPI. URL:[Link]

  • [2] Di(methylsulfonyl) Ethane: New Electrolyte Additive for Enhancing LiCoO2/Electrolyte Interface Stability under High Voltage. ACS Publications. URL:[Link]

  • [1] Sulfone-Based Cosolvents Stabilize PF6– to Enable High-Voltage Lithium Metal Batteries. ACS Publications. URL:[Link]

  • [3] Methylene Methanedisulfonate as an Electrolyte Additive for Improving the Cycling Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Batteries at 4.4 V Charge Cutoff Voltage. ECS Electrochemistry Letters. URL:[Link]

Sources

Application

Advanced Derivatization Protocols for 1,1-Bis(methylsulfonyl)pentane in Complex Alkane Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the secondary derivatization and subsequent desulfonylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the secondary derivatization and subsequent desulfonylation of 1,1-bis(methylsulfonyl)pentane.

Executive Summary & Mechanistic Rationale

In the synthesis of complex aliphatic frameworks and bioisosteres, gem-disulfones act as highly versatile synthetic equivalents of alkyl carbanions. 1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7) is a prime example of such an intermediate. Originally explored in the context of pyrophosphate analogs for farnesyl transferase inhibitors 1, the gem-disulfone moiety is electrically neutral, highly stable, and resistant to enzymatic hydrolysis.

The Causality of Reactivity: Despite already possessing a butyl chain, the C1 position of 1,1-bis(methylsulfonyl)pentane retains a single, highly acidic α -proton. The strong electron-withdrawing nature of the two methylsulfonyl groups stabilizes the conjugate base via both inductive effects and resonance, dropping the pKa to approximately 12–14.

When deprotonated by a strong base, the resulting sterically hindered α -sulfonyl carbanion acts as a powerful nucleophile. It can undergo secondary alkylation (via SN​2 pathways) or Michael additions (1,4-conjugate additions) to yield quaternary gem-disulfones 2. Crucially, these disulfonyl moieties can be cleanly removed via reductive desulfonylation, effectively making the starting material a masked, functionalizable pentyl radical/anion equivalent 3.

Logical Workflow of Derivatization

The following diagram illustrates the divergent synthetic pathways available once the α -carbanion is generated, culminating in the desulfonylated target alkane.

Workflow SM 1,1-Bis(methylsulfonyl)pentane (Starting Material) Base Deprotonation (NaH / DMF, 0°C) SM->Base Base Addition Anion Sterically Hindered α-Carbanion (Reactive Nucleophile) Base->Anion -H2 (Gas Evolution) Alk Electrophilic Alkylation (e.g., Benzyl Bromide) Anion->Alk SN2 Pathway Mich Conjugate Addition (e.g., Enones) Anion->Mich 1,4-Addition Pathway Quat Quaternary gem-Disulfone (Stable Intermediate) Alk->Quat C-C Bond Formation Mich->Quat C-C Bond Formation Desulf Reductive Desulfonylation (Mg / MeOH, RT) Quat->Desulf Isolation & Purification Final Target Complex Alkane (Desulfonylated Product) Desulf->Final C-S Cleavage (-2 MeSO2-)

Figure 1: Derivatization workflow of 1,1-bis(methylsulfonyl)pentane to complex alkanes.

Quantitative Optimization of Reaction Conditions

Due to the steric bulk of the existing butyl chain, generating the carbanion and achieving a successful secondary alkylation requires careful tuning of the base and solvent. Polar aprotic solvents are mandatory to solvate the counter-cation and leave a "naked," highly reactive carbanion.

Table 1: Base and Solvent Optimization for Alkylation with Benzyl Bromide

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observation
1K₂CO₃THF652415Poor base solubility limits deprotonation; unreacted starting material remains.
2K₂CO₃DMF801245Elevated temperatures lead to partial thermal degradation of the sulfone.
3NaHTHF0 to 25872Moderate reaction rate; heterogeneous mixture slows the SN​2 attack.
4 NaH DMF 0 to 25 4 91 Optimal; DMF strongly solvates Na⁺, maximizing carbanion nucleophilicity.
5LiHMDSTHF-78 to 25685High yield, but requires strict cryogenic conditions and inert atmosphere.
Self-Validating Experimental Protocols
Protocol A: Secondary Alkylation via α -Carbanion Generation

This protocol utilizes the optimal conditions (Entry 4) to synthesize a quaternary gem-disulfone.

Materials:

  • 1,1-Bis(methylsulfonyl)pentane (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Electrophile (e.g., Benzyl bromide, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with argon. Add NaH (1.2 equiv) and suspend in anhydrous DMF (approx. 0.2 M relative to substrate). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 1,1-bis(methylsulfonyl)pentane (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the NaH suspension.

    • Causality: Dropwise addition controls the exothermic reaction and prevents localized heating.

    • Self-Validation: You will observe immediate effervescence ( H2​ gas evolution). The cessation of bubbling (typically after 30 minutes) is your visual confirmation that quantitative carbanion formation is complete.

  • Electrophilic Attack: Add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (25 °C) over 4 hours.

    • Causality: DMF leaves the carbanion highly nucleophilic, allowing the SN​2 displacement of the bromide to proceed rapidly despite the steric hindrance of the butyl group.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc). The product will typically have a higher Rf​ value than the starting material. Purify via flash column chromatography.

Protocol B: Reductive Desulfonylation to Yield Complex Alkanes

Traditional desulfonylation utilizes toxic Sodium/Mercury (Na/Hg) amalgam. This modern protocol uses environmentally benign Magnesium in Methanol 3.

Materials:

  • Alkylated quaternary gem-disulfone (from Protocol A, 1.0 equiv)

  • Magnesium turnings or ribbon (10.0 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Solvation: Dissolve the quaternary gem-disulfone in anhydrous MeOH (0.1 M) in a flask equipped with a reflux condenser.

  • Electron Transfer Initiation: Add Magnesium turnings (10.0 equiv) directly to the stirring solution at room temperature.

    • Causality: Magnesium reacts with methanol to generate solvated electrons and hydrogen gas. This single-electron transfer (SET) mechanism reduces the sulfone groups, triggering sequential C-S bond cleavages to yield the pure alkane framework.

  • Self-Validation: The reaction is self-indicating. Vigorous bubbling ( H2​ evolution) and the physical dissolution of the solid magnesium turnings confirm that the SET process is active.

  • Completion & Workup: Stir until all magnesium has completely dissolved (typically 2–4 hours). If the reaction stalls, a catalytic crystal of iodine ( I2​ ) can be added to activate the Mg surface.

  • Isolation: Carefully quench the mixture with 1M HCl to dissolve any precipitated magnesium methoxide salts. Extract with Diethyl Ether ( Et2​O ), dry over MgSO4​ , and concentrate to yield the desulfonylated complex alkane. Verify the complete loss of the sulfone symmetric/asymmetric stretch (1300 and 1150 cm−1 ) via FT-IR.

References
  • Castro, A., & Spencer, T. A. (1992). Formation and alkylation of anions of bis(methylsulfonyl)methane. The Journal of Organic Chemistry, 57(12), 3496-3499. 2[2]

  • Makarov, A. et al. (2015). Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review. Comptes Rendus Chimie. 3[3]

  • Spencer, T. A., & Castro, A. (2002). Disulfone reagents and methods of preparing and using same. US Patent 6498277B1. 1[1]

Sources

Method

Application Note: Analytical Techniques for the Characterization of 1,1-Bis(methylsulfonyl)pentane

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Context In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Context

In modern medicinal chemistry, the substitution of metabolically labile functional groups with stable bioisosteres is a fundamental strategy. The gem-disulfone moiety has emerged as a highly effective, hydrolytically stable surrogate for the diphosphate group found in natural enzyme substrates[1]. Because gem-disulfones are electrically neutral at physiological pH, they exhibit superior cell membrane permeability compared to their highly charged diphosphate counterparts, making them valuable in the development of enzyme inhibitors (e.g., farnesyl transferase inhibitors)[1].

1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7; Formula: C₇H₁₆O₄S₂) is a prototypical gem-disulfone aliphatic chain. It is typically synthesized via the deprotonation and subsequent alkylation of bis(methylsulfonyl)methane using 1-bromobutane in the presence of a strong base[2]. Due to the strong electron-withdrawing nature of the two sulfonyl groups, the α-proton of the resulting gem-disulfone is highly acidic (pKa ~12–14). This unique electronic environment necessitates precise analytical techniques to confirm structural integrity, purity, and the absence of mono-alkylated or unreacted precursors.

This application note provides a comprehensive, self-validating analytical workflow for characterizing 1,1-bis(methylsulfonyl)pentane using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Analytical Workflow and Strategy

To ensure absolute structural confidence, orthogonal analytical techniques must be employed. NMR provides atomic-level connectivity, FTIR confirms the presence of the critical sulfonyl functional groups, and HRMS validates the exact mass and molecular formula.

Workflow A 1,1-Bis(methylsulfonyl)pentane Sample B NMR Spectroscopy (1H, 13C, HSQC) A->B C FTIR Spectroscopy (ATR Mode) A->C D HRMS Analysis (ESI-TOF) A->D E Structural Elucidation & Purity Confirmation B->E C->E D->E

Caption: Orthogonal analytical workflow for the structural elucidation of 1,1-bis(methylsulfonyl)pentane.

Quantitative Data Summaries

The strong inductive effect of the two -SO₂CH₃ groups drastically deshields the α-methine proton and carbon, serving as the primary diagnostic markers for this compound.

Table 1: Predicted and Diagnostic NMR Spectral Data (CDCl₃, 298 K)
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
¹H 4.35 – 4.45Triplet (J ≈ 5.5 Hz)1Hα-CH : Highly deshielded by dual adjacent sulfonyl groups.
¹H 3.15 – 3.25Singlet6H-SO₂CH₃ : Equivalent methyl groups on the sulfonyl moieties.
¹H 2.05 – 2.15Multiplet2Hβ-CH₂ : Aliphatic protons adjacent to the gem-disulfone center.
¹H 1.30 – 1.55Multiplet4Hγ, δ-CH₂ : Bulk aliphatic chain protons.
¹H 0.90 – 0.95Triplet (J ≈ 7.0 Hz)3HTerminal -CH₃ : Alkyl chain terminus.
¹³C 82.5 – 84.0CH-α-C : Extreme downfield shift due to dual electron withdrawal.
¹³C 41.5 – 42.5CH₃--SO₂CH₃ : Characteristic sulfonyl methyl carbons.
¹³C 13.5 – 29.0CH₂, CH₃-Aliphatic chain : Typical sp³ carbon resonances.
Table 2: Diagnostic FTIR Vibrational Frequencies (ATR)
Wavenumber (cm⁻¹)IntensityVibration TypeStructural Significance
1320 – 1340StrongAsymmetric S=O stretchPrimary confirmation of the sulfone moiety.
1130 – 1150StrongSymmetric S=O stretchSecondary confirmation of the sulfone moiety.
2850 – 2960MediumC-H stretch (sp³)Confirms the presence of the pentyl alkyl chain.

Mass Spectrometry and Fragmentation Pathway

Due to the high acidity of the α-proton, 1,1-bis(methylsulfonyl)pentane ionizes exceptionally well in Negative Electrospray Ionization (ESI-) mode, yielding a robust [M-H]⁻ ion.

Causality in Fragmentation: Upon collision-induced dissociation (CID), the molecule characteristically expels a neutral methanesulfonyl radical or molecule, driven by the stability of the resulting sulfinate-stabilized carbanion.

Fragmentation M [M-H]- m/z 227.06 F1 [M-H - SO2CH3]- m/z 148.05 M->F1 Neutral Loss (-79 Da) F2 [SO2CH3]- m/z 78.98 M->F2 Heterolytic Cleavage

Caption: Proposed ESI-MS/MS negative ion fragmentation pathway for 1,1-bis(methylsulfonyl)pentane.

Step-by-Step Experimental Protocols

To guarantee reproducibility and trustworthiness, the following protocols utilize internal standards and blank validations, ensuring the analytical system is self-validating.

Protocol A: High-Resolution 1D and 2D NMR Acquisition

Objective: Confirm atomic connectivity and rule out mono-sulfonyl impurities.

  • Sample Preparation: Dissolve 15–20 mg of thoroughly dried 1,1-bis(methylsulfonyl)pentane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Set the temperature to 298 K.

    • Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation Check: Ensure the TMS peak is sharp and set to exactly 0.00 ppm. The residual CHCl₃ peak must appear at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire 512–1024 scans with proton decoupling (WALTZ-16).

    • Use a relaxation delay of 3.0 seconds to ensure quantitative integration of the unprotonated carbons (if any impurities are suspected) and the highly deshielded α-carbon.

  • Data Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C before Fourier transformation. Phase and baseline correct the spectra manually.

Protocol B: LC-HRMS Analysis (ESI-TOF)

Objective: Verify exact mass and isotopic distribution.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade Acetonitrile. Dilute to a final concentration of 10 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: ESI Negative (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50 to 500.

  • System Validation: Run a blank injection (50:50 Water:Acetonitrile) prior to the sample to ensure no carryover. Calibrate the TOF analyzer using a standard tuning mix to achieve mass accuracy < 5 ppm.

  • Data Analysis: Extract the chromatogram for m/z 227.064 (theoretical [M-H]⁻). Compare the observed isotopic pattern (M, M+1, M+2) against the theoretical distribution for C₇H₁₅O₄S₂ to confirm the presence of two sulfur atoms (characteristic M+2 isotopic contribution of ~9%).

Protocol C: FTIR-ATR Spectroscopy

Objective: Rapid, non-destructive confirmation of sulfonyl functional groups.

  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Sample Measurement: Place 1–2 mg of the solid or liquid sample directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Analysis: Identify the intense doublet characteristic of the gem-disulfone system at ~1330 cm⁻¹ and ~1140 cm⁻¹.

References

  • Castro, A., & Spencer, T. A. (1992). Formation and alkylation of anions of bis(methylsulfonyl)methane. The Journal of Organic Chemistry, 57(12), 3496-3499. Available at:[Link][2]

  • MacCoss, M., et al. (2002). Disulfone reagents and methods of preparing and using same. US Patent 6498277B1. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,1-Bis(methylsulfonyl)pentane

Welcome to the technical support guide for the synthesis of 1,1-Bis(methylsulfonyl)pentane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1,1-Bis(methylsulfonyl)pentane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols. Our goal is to equip you with the practical knowledge and scientific rationale needed to navigate the challenges of this two-stage synthesis, ensuring efficiency, purity, and success in your experiments.

Overview of the Synthetic Pathway

The synthesis of 1,1-Bis(methylsulfonyl)pentane is typically achieved in a two-step process. The first step involves the formation of a dithioacetal intermediate, 1,1-bis(methylthio)pentane, from pentanal and methanethiol. The second, and often more challenging step, is the oxidation of this dithioether to the final disulfone product. Each stage presents unique challenges, from handling volatile reagents to controlling exothermic reactions and ensuring complete oxidation.

G cluster_0 Step 1: Dithioacetal Formation cluster_1 Step 2: Oxidation Pentanal Pentanal Dithioacetal 1,1-Bis(methylthio)pentane Pentanal->Dithioacetal Acid Catalyst (e.g., HCl, ZnCl₂) Methanethiol Methanethiol (2 eq.) Methanethiol->Dithioacetal Disulfone 1,1-Bis(methylsulfonyl)pentane Dithioacetal->Disulfone Oxidation (e.g., Acetic Acid) Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Disulfone

Caption: General two-step workflow for the synthesis of 1,1-Bis(methylsulfonyl)pentane.

Part 1: Synthesis of the Precursor: 1,1-Bis(methylthio)pentane

This initial stage focuses on the formation of the dithioacetal intermediate. While conceptually straightforward, practical challenges often arise from the physical properties of the reagents.

Frequently Asked Questions & Troubleshooting

Q1: What is a reliable protocol for synthesizing 1,1-bis(methylthio)pentane?

A1: The reaction involves the acid-catalyzed condensation of pentanal with two equivalents of methanethiol.

Experimental Protocol: Dithioacetal Formation

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler containing bleach solution to neutralize methanethiol odor). Cool the flask to 0 °C using an ice bath.

  • Reagents: Charge the flask with pentanal (1.0 eq) and a suitable solvent like dichloromethane or chloroform.

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a protic acid (e.g., concentrated HCl).

  • Addition: Add methanethiol (2.1 eq), either condensed as a liquid at low temperature or bubbled as a gas, to the stirred solution at a rate that maintains the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 1,1-bis(methylthio)pentane[1], can be purified by vacuum distillation.

Q2: My yield of 1,1-bis(methylthio)pentane is consistently low. What could be the issue?

A2: Low yields in dithioacetal formation are typically traced to three main areas:

  • Reagent Loss: Methanethiol is a gas at room temperature with a boiling point of 6 °C. Ensure your reaction setup is well-sealed and maintained at a low temperature during addition to prevent the loss of this volatile nucleophile. Using a slight excess (2.1-2.2 eq) can help compensate for any losses.

  • Inefficient Catalysis: The acid catalyst is crucial for activating the aldehyde carbonyl group. If using a protic acid like HCl, ensure it is sufficiently concentrated. If using a Lewis acid, ensure it is anhydrous, as water can deactivate it.

  • Incomplete Reaction: This reaction can be slow. If TLC or GC analysis shows significant amounts of remaining pentanal, consider increasing the reaction time or adding a small additional portion of the catalyst.

Q3: The odor of methanethiol is a significant problem in my lab. How can I manage it?

A3: Proper engineering controls and chemical neutralization are key.

  • Fume Hood: All work must be conducted in a well-ventilated fume hood.

  • Gas Trap: Vent the reaction apparatus to a trap containing an oxidizing agent. A solution of sodium hypochlorite (bleach) is effective at oxidizing thiols to less odorous sulfoxides and sulfones[2].

  • Quenching: Before disposal, quench any residual methanethiol in reaction flasks or solutions by adding bleach or hydrogen peroxide.

Part 2: Oxidation to 1,1-Bis(methylsulfonyl)pentane

The oxidation of the dithioether to the disulfone is the most critical step. Success hinges on selecting the right oxidant and controlling the reaction conditions to ensure complete conversion while avoiding side reactions.

Frequently Asked Questions & Troubleshooting

Q1: What is the best oxidizing agent for converting the dithioether to the disulfone?

A1: Several oxidants can be effective, but the most common and reliable choice for this transformation is hydrogen peroxide in glacial acetic acid . This system is inexpensive and powerful enough to achieve full oxidation. Other options like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (potassium peroxymonosulfate) are also effective but can be more expensive and may require more complex workups.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
H₂O₂ / Acetic Acid 30% H₂O₂ (4.5-5.0 eq), Glacial Acetic Acid, 100-110 °C[3]Cost-effective, powerful, simple reagents.Highly exothermic, requires careful temperature control, corrosive solvent.
m-CPBA >4.0 eq, CH₂Cl₂, 0 °C to RTGood selectivity, mild conditions.Expensive, byproduct (m-CBA) removal can be tedious.
Oxone® >4.0 eq, MeOH/H₂O, RTReadily available, effective, non-metallic.Can be less selective, requires aqueous workup.
KMnO₄ >4.0 eq, Acetone/H₂O, 0 °CVery strong oxidant, inexpensive.Can lead to over-oxidation/cleavage, MnO₂ byproduct complicates purification.

Q2: My reaction seems to stall, and I'm isolating a mixture containing the sulfoxide-sulfone intermediate. How do I push the reaction to completion?

A2: This is a common challenge. The oxidation occurs stepwise (dithioether → disulfoxide → sulfoxide-sulfone → disulfone). Stalling at intermediate stages often points to insufficient oxidizing power or deactivation of the oxidant.

G Start Incomplete Oxidation (Sulfoxide intermediate present) Check1 Check Stoichiometry: Is oxidant > 4.0 eq? Start->Check1 Action1 Add another portion of oxidant (0.5 eq). Check1->Action1 No Check2 Check Reaction Time & Temperature Check1->Check2 Yes Action1->Check2 Action2 Increase reaction time or gently increase temperature. Check2->Action2 Insufficient Check3 Check Catalyst/Solvent (if using H₂O₂) Check2->Check3 Sufficient End Reaction Complete (Target Disulfone) Action2->End Action3 Ensure acidic conditions (e.g., acetic acid) are present. Check3->Action3 No Check3->End Yes Action3->End

Caption: Troubleshooting workflow for incomplete oxidation reactions.

  • Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For the conversion of two sulfide groups to two sulfone groups, a minimum of 4 equivalents of oxidant (e.g., H₂O₂) is required. Practically, using 4.5-5.0 equivalents is recommended to drive the reaction to completion.

  • Increase Temperature/Time: Oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide. If the reaction has stalled at room temperature, gently heating it (e.g., to 40 °C for m-CPBA or reflux for H₂O₂/AcOH) can provide the necessary activation energy[3].

  • Ensure Acidity: When using hydrogen peroxide, the presence of an acid like acetic acid acts as a catalyst and is crucial for achieving full oxidation to the sulfone. In neutral conditions, the reaction may favor the sulfoxide[4].

Q3: The oxidation with hydrogen peroxide and acetic acid is dangerously exothermic. How can I control it?

A3: Temperature control is paramount for safety and to prevent runaway reactions.

  • Slow, Controlled Addition: Add the hydrogen peroxide solution dropwise using an addition funnel.

  • Cooling Bath: Keep an ice-water bath under the reaction flask during the addition. This allows you to absorb the heat generated and maintain a stable internal temperature.

  • Dilution: Running the reaction at a slightly lower concentration can help dissipate heat more effectively, though this may increase the reaction time.

Recommended Protocol: Oxidation with H₂O₂/Acetic Acid

This protocol is adapted from a general procedure for oxidizing bis(methylthio)alkanes[3].

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, dissolve 1,1-bis(methylthio)pentane (1.0 eq) in glacial acetic acid.

  • Heating: Gently heat the solution to 100 °C in an oil bath.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (4.5 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 110 °C.

  • Reflux: After the addition is complete, heat the solution to reflux for an additional 2-4 hours to ensure complete oxidation.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water. The solid product, 1,1-bis(methylsulfonyl)pentane, should precipitate.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove acetic acid and any residual peroxide.

Part 3: Purification and Characterization

The final step is to purify the crude product and confirm its identity and purity.

Frequently Asked Questions & Troubleshooting

Q1: What is the best way to purify the final 1,1-bis(methylsulfonyl)pentane product?

A1: Recrystallization is the most effective method for purifying the solid product.

  • Solvent Selection: Methanol is reported to be an effective solvent for recrystallizing similar disulfones[3]. Other potential solvents include ethanol or ethanol/water mixtures. The ideal solvent should dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures.

  • Procedure: Dissolve the crude solid in a minimum amount of hot methanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Q2: How do I confirm the structure and purity of my final product?

A2: A combination of spectroscopic methods and physical property measurements is essential.

  • ¹H NMR: Look for the disappearance of the methylthio (S-CH₃) signal from the starting material (around δ 2.1 ppm) and the appearance of a new methylsulfonyl (SO₂-CH₃) signal further downfield (typically δ 2.9-3.2 ppm). The methine proton (CH(SO₂)₂) will also be significantly downfield.

  • ¹³C NMR: The carbon of the methylsulfonyl group will appear around 40-45 ppm, and the methine carbon (C(SO₂)₂) will be shifted downfield compared to its dithioacetal precursor.

  • IR Spectroscopy: The most prominent feature will be the strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone groups, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Melting Point: A sharp melting point indicates high purity. Compare the observed value to literature values if available.

References

  • Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI. Available at: [Link]

  • Ward, R. B. (1965). The Hydrolysis and Oxidation of α,ω-Bis(methylthio)polyfluoroalkanes. Journal of Organic Chemistry. Available at: [Link]

  • Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. Academia.edu. Available at: [Link]

  • Is it possible to selectively oxidize an alkylthioether to a sulfone while leaving an S-trityl group in the same molecule intact? ResearchGate. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. ACS Publications. Available at: [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Available at: [Link]

  • Selected syntheses and reactions of sulfones. ResearchGate. Available at: [Link]

  • Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. PMC. Available at: [Link]

  • Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • 1,1-Bis(methylthio)pentane. PubChem. Available at: [Link]

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Available at: [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Oxidation of bis-sulfinyl carbanions as the pivot of ionic/radical tandem reactions. ResearchGate. Available at: [Link]

  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. PMC. Available at: [Link]

  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses. Available at: [Link]

  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. University of Liverpool Repository. Available at: [Link]

  • [1.1.1]Propellane. Organic Syntheses. Available at: [Link]

  • Process for preparing bis(alkanesulfonyl) peroxide by oxidation. Google Patents.
  • Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Hodgson Russ LLP. Available at: [Link]

  • Expanding the Use of Benzothioxanthene Imides to Photochemistry: Eco-Friendly Aerobic Oxidation of Sulfides to Sulfoxides. PMC. Available at: [Link]

  • Organoplatinum Chemistry Related to Alkane Oxidation: The Effect of a Nitro Substituent in Ligands Having an Appended Phenol Group. MDPI. Available at: [Link]

  • Purifying sulfolane. Google Patents.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Yield of 1,1-Bis(methylsulfonyl)pentane Synthesis

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for synthesizing 1,1-bis(methylsulfonyl)pentane (CAS: 6330-38-7)[1].

The synthesis of this versatile gem-disulfone building block traditionally relies on either the direct alkylation of bis(methylsulfonyl)methane (BMSM)[2] or the exhaustive oxidation of a dithioacetal precursor[3]. Below, we dissect the causality behind common experimental failures and provide self-validating workflows to ensure high-yield, reproducible results.

Synthetic Pathways & Workflow Analysis

SynthesisWorkflow Start Starting Materials PathA Bis(methylsulfonyl)methane + 1-Bromobutane Start->PathA Route A PathB 1,1-Bis(methylthio)pentane (Dithioacetal) Start->PathB Route B Deprotonation Deprotonation (Base) Mono-anion Formation PathA->Deprotonation Oxidation1 Oxidation (Oxone/mCPBA) Intermediate Sulfoxides PathB->Oxidation1 Alkylation SN2 Alkylation Controlled Stoichiometry Deprotonation->Alkylation Suppress Dialkylation Product 1,1-Bis(methylsulfonyl)pentane Target gem-Disulfone Alkylation->Product Oxidation2 Exhaustive Oxidation (4+ Equivalents) Oxidation1->Oxidation2 Kinetically Slower Oxidation2->Product Avoid C-S Cleavage

Fig 1. Synthetic pathways for 1,1-bis(methylsulfonyl)pentane via alkylation or oxidation.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of 1,1-dialkylated byproduct (e.g., 1,1-bis(methylsulfonyl)nonane) instead of the desired monoalkylated pentane derivative? Causality: The methylene protons of bis(methylsulfonyl)methane (BMSM) are highly acidic due to the strong electron-withdrawing nature of the two sulfonyl groups[2]. When monoalkylation occurs, the resulting 1,1-bis(methylsulfonyl)pentane still possesses a highly acidic α-proton. If the base is present in excess, or if the local concentration of the enolate is too high relative to the alkyl halide, the monoalkylated product is rapidly deprotonated and reacts with a second equivalent of 1-bromobutane[2]. Solution: Implement a self-validating stoichiometric control. Use exactly 1.0 equivalent of a sterically hindered base like LiHMDS at -78 °C, or employ Phase-Transfer Catalysis (PTC) with K₂CO₃. PTC inherently limits the concentration of the reactive anion in the organic phase, drastically improving the mono- vs. di-alkylation ratio.

Q2: During the oxidation of 1,1-bis(methylthio)pentane, my LC-MS shows a complex mixture of masses. How do I drive the reaction to the fully oxidized gem-disulfone? Causality: The conversion of a dithioacetal to a bis-sulfone requires the transfer of four oxygen atoms[3]. As the sulfur atoms oxidize from sulfide (-2) to sulfoxide (0) and finally to sulfone (+2), the electron density on the sulfur decreases. This makes each subsequent oxidation step kinetically slower. Under-dosing the oxidant traps the reaction at the bis-sulfoxide or sulfoxide-sulfone stages. Solution: Use an exhaustive oxidation protocol with 4.5 to 5.0 equivalents of Oxone (potassium peroxymonosulfate)[3]. Maintain the reaction at room temperature; excessive heating can lead to C-S bond cleavage. Monitor the reaction via LC-MS until the M+16, M+32, and M+48 intermediates are fully consumed.

Q3: Can I use phase-transfer catalysis (PTC) to improve the scalability and safety of the alkylation route? Causality: Yes. Traditional methods using sodium hydride (NaH) generate hydrogen gas and pose pyrophoric risks at scale[2]. PTC eliminates the need for strong, hazardous bases by utilizing a biphasic system. A catalyst like tetrabutylammonium bromide (TBAB) shuttles the deprotonated BMSM anion from the solid/aqueous boundary into the organic phase, where it reacts smoothly with 1-bromobutane. Solution: Suspend BMSM and 1-bromobutane in acetonitrile. Add solid K₂CO₃ (2.0 eq) and TBAB (10 mol%). This heterogeneous system provides a slow, controlled release of the active nucleophile, minimizing dialkylation and allowing for safe scale-up.

Quantitative Data Analysis

To assist in selecting the optimal conditions for the alkylation route, the following table summarizes the impact of base and solvent selection on the product distribution.

Table 1: Optimization of Base and Solvent for Monoalkylation of BMSM with 1-Bromobutane

Base (Equivalents)SolventTemperature (°C)AdditiveMonoalkylation Yield (%)Dialkylation Yield (%)
NaH (1.0)THF0 to 25None6520
n-BuLi (1.0)THF-78None5530
LiHMDS (1.0)THF-78 to 0None788
K₂CO₃ (2.0) MeCN 80 TBAB (10 mol%) 85 <5
Cs₂CO₃ (1.5)DMF25None4045

Note: The PTC method (K₂CO₃/MeCN/TBAB) provides the highest chemoselectivity for the monoalkylated product.

Self-Validating Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Monoalkylation (Recommended for Scale-Up)

This protocol utilizes a heterogeneous base system to control the local concentration of the enolate, inherently validating the suppression of dialkylation.

  • Preparation: In a flame-dried round-bottom flask, dissolve bis(methylsulfonyl)methane (10.0 mmol) in 30 mL of anhydrous acetonitrile.

  • Catalyst & Base Addition: Add tetrabutylammonium bromide (TBAB, 1.0 mmol, 10 mol%) and finely powdered anhydrous K₂CO₃ (20.0 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add 1-bromobutane (9.5 mmol, 0.95 eq) dropwise over 30 minutes. Crucial Step: Using a slight deficit of the alkyl halide acts as a self-validating mechanism to ensure complete consumption of the electrophile and prevent over-alkylation.

  • Reaction: Heat the mixture to reflux (80 °C) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the alkyl halide is consumed.

  • Workup: Cool to room temperature, filter the solid salts through a Celite pad, and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography to isolate 1,1-bis(methylsulfonyl)pentane.

Protocol B: Exhaustive Oxidation of Dithioacetal (Alternative Route)

This protocol is ideal when starting from aldehydes (pentanal converted to dithioacetal) and avoids the use of strong bases entirely.

  • Preparation: Dissolve 1,1-bis(methylthio)pentane (5.0 mmol) in a solvent mixture of 25 mL methanol and 25 mL THF.

  • Oxidant Addition: In a separate flask, dissolve Oxone (25.0 mmol, 5.0 eq) in 50 mL of distilled water. Add the aqueous Oxone solution dropwise to the dithioacetal solution at 0 °C to safely control the initial highly exothermic sulfide-to-sulfoxide transition[3].

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours. The biphasic nature of the reaction requires high-speed magnetic stirring.

  • Validation: Analyze an aliquot via LC-MS. The presence of intermediate masses (M+16, M+32) indicates an incomplete reaction. If observed, add an additional 0.5 eq of Oxone and stir for 4 hours.

  • Workup: Dilute the mixture with water (50 mL) and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure gem-disulfone.

References

  • Title: 1-[2,2-bis(methoxymethyl)-3-(pentyloxy)
  • Source: academie-sciences.
  • Title: Formation and alkylation of anions of bis(methylsulfonyl)

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1,1-Bis(methylsulfonyl)pentane Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 1,1-bis(methylsulfonyl)pentane (CAS: 6330-38-7). This guide is designed for researchers and drug development professionals who require high-yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1,1-bis(methylsulfonyl)pentane (CAS: 6330-38-7). This guide is designed for researchers and drug development professionals who require high-yielding, scalable methodologies for synthesizing gem-disulfones.

By leveraging the acidic nature of bis(methylsulfonyl)methane (BSM), this guide focuses on the critical parameters of deprotonation, nucleophilic substitution, and the prevention of over-alkylation.

Reaction Workflow & Logical Relationships

SynthesisWorkflow Start Bis(methylsulfonyl)methane (BSM) Deprotonation Deprotonation (Cs2CO3 / DMF, 0°C) Start->Deprotonation Anion Monoanion Intermediate (Self-Validation: Clear Solution) Deprotonation->Anion pKa ~13 Alkylation Alkylation (+ 1-Bromobutane, Dropwise) Anion->Alkylation Monitor TLC Monitoring (Hex/EtOAc 7:3) Alkylation->Monitor Quench Quench & Extract (Sat. NH4Cl / EtOAc) Monitor->Quench Complete Conversion Error Over-alkylation (Dialkylated Byproduct) Monitor->Error Excess Base/Alkyl Halide Product 1,1-Bis(methylsulfonyl)pentane (Target Product) Quench->Product

Workflow for the monoalkylation of bis(methylsulfonyl)methane to form the target gem-disulfone.

Troubleshooting Issue Issue: High Dialkylation Check1 Check Stoichiometry Issue->Check1 Check2 Check Addition Rate Issue->Check2 Check3 Check Temperature Issue->Check3 Fix1 Strictly 1.05 eq Base 1.00 eq Alkyl Halide Check1->Fix1 Fix2 Dropwise Addition over 30 mins Check2->Fix2 Fix3 Maintain 0°C during electrophile addition Check3->Fix3

Logical troubleshooting tree for mitigating dialkylation during gem-disulfone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant amounts of the dialkylated byproduct (1,1-dibutyl-1,1-bis(methylsulfonyl)methane)? A1:

  • Causality: Bis(methylsulfonyl)methane (BSM) possesses a highly acidic methylene group due to the strong electron-withdrawing nature of the two sulfonyl groups[1]. When the monoalkylated product (1,1-bis(methylsulfonyl)pentane) forms, its remaining α-proton is still relatively acidic. If strong bases (like NaH or n-BuLi) are used in excess, or if the alkylating agent (1-bromobutane) is added too rapidly, the monoanion can prematurely form and undergo a second alkylation[2]. Historically, highly basic di-anion chemistry has resulted in poor yields for mono-substituted gem-disulfones[3].

  • Solution: Transition to a milder base with high solubility, such as Cesium Carbonate (Cs₂CO₃), strictly limit stoichiometry to 1.05 equivalents, and maintain the reaction at 0 °C during the dropwise addition of the electrophile.

Q2: Which solvent system maximizes the nucleophilicity of the BSM monoanion? A2:

  • Causality: The alkylation of BSM is an SN2 process. Protic solvents hydrogen-bond with the carbanion, drastically reducing its nucleophilicity. While THF is a common aprotic choice, the BSM monoanion can form tight ion pairs with the counter-cation (e.g., Na⁺ or Cs⁺) in low-dielectric media. N,N-Dimethylformamide (DMF) has a high dielectric constant, which effectively solvates the cation and leaves the BSM carbanion "naked" and highly reactive[1].

  • Solution: Use anhydrous DMF. Ensure the solvent is freshly dried, as trace water will consume the base and protonate the carbanion, stalling the reaction.

Q3: My reaction stalls at 50% conversion. What is the mechanistic reason? A3:

  • Causality: This is a classic symptom of inadequate base stoichiometry or moisture contamination. Because the alkylation generates hydrobromic acid (HBr) as a byproduct (which is neutralized by the base), precisely 1.0 equivalent of active base is consumed per successful coupling. If the base was partially degraded (e.g., NaH exposed to humidity) or if the solvent was wet, the effective basicity drops below 1.0 equivalent, leaving unreacted BSM.

  • Solution: Titrate or use fresh base. Implement the self-validating protocol step of observing the clear/yellow monoanion solution before proceeding.

Quantitative Data: Base & Solvent Optimization

The following table summarizes the optimization landscape for the alkylation of BSM with 1-bromobutane. The data highlights the causality between base strength, solvent polarity, and the ratio of monoalkylation to dialkylation.

EntryBase (Equiv)SolventTemp (°C)Time (h)Monoalkylation Yield (%)Dialkylation Yield (%)
1K₂CO₃ (1.5)Acetone562445%5%
2NaH (1.1)THF0 to 251278%12%
3NaH (1.1)DMF0 to 25685%8%
4DBU (1.2)MeCN251260%15%
5 Cs₂CO₃ (1.05) DMF 0 to 25 8 89% 4%

Note: Entry 5 represents the optimized conditions utilized in the protocol below.

Self-Validating Experimental Protocol

Objective: Selective monoalkylation of bis(methylsulfonyl)methane with 1-bromobutane to yield 1,1-bis(methylsulfonyl)pentane.

Step 1: System Preparation

  • Action: Flame-dry a 250 mL 3-neck round-bottom flask under vacuum and backfill with Argon. Add bis(methylsulfonyl)methane (1.72 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Causality: Water quenches the carbanion. Argon prevents oxidative degradation of the electron-rich intermediate.

Step 2: Anion Generation

  • Action: Cool the mixture to 0 °C using an ice bath. Add Cs₂CO₃ (3.42 g, 10.5 mmol) in three portions over 10 minutes. Stir for 30 minutes.

  • Causality & Validation: Cs₂CO₃ is chosen over NaH to prevent over-deprotonation[3].

  • Self-Validation: The initial suspension will gradually transition into a clear or slightly pale-yellow solution. This visual cue confirms the successful generation of the BSM monoanion. If the solution remains heavily cloudy, the base may be degraded.

Step 3: Electrophile Addition

  • Action: Dissolve 1-bromobutane (1.37 g, 10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise via an addition funnel over 30 minutes while strictly maintaining the temperature at 0 °C.

  • Causality: Slow addition at low temperature ensures the local concentration of the electrophile remains low, kinetically favoring the reaction with the more abundant unreacted BSM monoanion rather than the newly formed monoalkylated product, thus preventing dialkylation[2].

Step 4: Propagation and Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 8 hours.

  • Validation: Perform TLC (Hexanes/Ethyl Acetate 7:3). The starting material BSM (Rf ~0.2, stains strongly with KMnO₄) should disappear, replaced by the target 1,1-bis(methylsulfonyl)pentane (Rf ~0.4). Dialkylated byproduct, if any, will appear near Rf ~0.6.

Step 5: Quenching and Isolation

  • Action: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with distilled water (3 x 50 mL) and brine (50 mL).

  • Causality: NH₄Cl safely neutralizes any residual base without causing hydrolysis of the sulfonyl groups. Washing with water multiple times is critical to remove the high-boiling DMF solvent, which would otherwise complicate crystallization.

Step 6: Purification

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot ethanol.

  • Validation: The target compound will crystallize as white needles. Melting point and NMR validation should confirm the presence of the retained acidic α-proton (a characteristic triplet in ¹H NMR).

References

  • Formation and alkylation of anions of bis(methylsulfonyl)methane Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • US6498277B1 - Disulfone reagents and methods of preparing and using same Source: Google Patents URL
  • Disulfonyl carbon acids – synthesis, spectroscopic and structural studies – a review Source: Comptes Rendus Chimie URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Sulfones as Bioisosteres in Drug Design: Performance, Metabolic Stability, and Experimental Validation

Bioisosterism is a foundational strategy in medicinal chemistry, utilized to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds without sacrificing target affinity. Among the most ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioisosterism is a foundational strategy in medicinal chemistry, utilized to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds without sacrificing target affinity. Among the most versatile non-classical bioisosteres are sulfones , which are frequently deployed to replace carbonyls (amides, ketones) and sulfonamides[1].

This guide provides an objective, data-driven comparison of sulfones against traditional functional groups. By dissecting the physicochemical causality behind their performance and providing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals seeking to overcome metabolic liabilities.

The Mechanistic Rationale for Sulfone Bioisosterism

The decision to replace a functional group with a sulfone is rarely arbitrary; it is driven by specific structural and electronic requirements[2].

Sulfones vs. Carbonyls (Amides and Ketones)

Amides are ubiquitous in biologically active molecules but are inherently susceptible to in vivo enzymatic hydrolysis by amidases and proteases[3]. Furthermore, the resonance stabilization of amides restricts their conformational flexibility and makes the carbonyl oxygen a specific, planar hydrogen-bond acceptor (HBA)[3].

  • Causality of Replacement: Sulfones possess a tetrahedral (sp3) geometry at the sulfur atom, projecting two highly polarized oxygen atoms into 3D space[2]. This not only alters the spatial vector of hydrogen bonding but completely removes the scissile C-N bond, rendering the molecule entirely resistant to amidase-mediated hydrolysis[1]. Additionally, cyclic sulfones can act as conformational constraints, reducing the entropy of binding and lowering overall lipophilicity to improve aqueous solubility[2].

Sulfones vs. Sulfonamides

Sulfonamides are excellent HBAs and donors, but they often suffer from metabolic liabilities. In vivo, the S-N bond can be cleaved by CYP450 enzymes, leading to the formation of persistent, sometimes toxic, circulating metabolites[4].

  • Causality of Replacement: The gem-dimethyl sulfone moiety has emerged as a superior bioisostere for sulfonamides[4]. By replacing the nitrogen atom with a carbon bearing two methyl groups, the molecule retains the steric bulk and tetrahedral geometry required to fit the receptor pocket, while the carbon-sulfur bond completely resists the enzymatic cleavage that plagues sulfonamides[5].

G Lead Lead Compound (Sulfonamide/Amide) Liability Identify Liability (Metabolic Instability) Lead->Liability Design Bioisosteric Design (Sulfone/gem-Dimethyl Sulfone) Liability->Design Synthesis Chemical Synthesis Design->Synthesis Assay In Vitro Validation (Microsomal Stability & Binding) Synthesis->Assay Success Optimized Candidate (Improved PK/PD) Assay->Success

Workflow of bioisosteric replacement from liability identification to validation.

Quantitative Performance Comparison

To objectively evaluate the performance of sulfones, we analyze a documented case study involving N-type calcium channel (Cav2.2) inhibitors used for pain management[5]. The original sulfonamide lead (Compound 12) exhibited high potency but suffered from the formation of a persistent 3-(trifluoromethyl)benzenesulfonamide metabolite[4].

Replacing the sulfonamide with a standard sulfone (Compound 29) eliminated the metabolite but reduced target affinity by 8-fold[5]. However, utilizing a gem-dimethyl sulfone (Compound 31) perfectly mimicked the steric environment of the sulfonamide, restoring nanomolar potency while maintaining excellent metabolic stability and oral bioavailability[5].

Table 1: Pharmacological Comparison of Cav2.2 Inhibitor Bioisosteres
Compound VariantFunctional GroupCav2.2 IC₅₀ (μM)Rat Clearance (mL/min/kg)Bioavailability (F%)Primary Liability
Compound 12 Sulfonamide~0.045HighLowForms persistent toxic metabolite
Compound 29 Sulfone0.360N/AN/A8-fold loss in target potency
Compound 31 gem-Dimethyl Sulfone0.04527 (Moderate)95%None (Metabolically stable)

Data synthesized from the optimization of Cav2.2 inhibitors[4],[5].

M Start In Vivo Metabolism Sulfonamide Sulfonamide Series Start->Sulfonamide Sulfone gem-Dimethyl Sulfone Series Start->Sulfone Metabolite N-S Cleavage Persistent Toxic Metabolite Sulfonamide->Metabolite CYP450 / Enzymes Stable No Cleavage High Microsomal Stability Sulfone->Stable Steric Shielding

Divergent metabolic pathways of sulfonamides versus gem-dimethyl sulfones.

Experimental Validation Protocols

To trust a bioisosteric replacement, the resulting compound must be subjected to a self-validating experimental system. The following protocols detail how to objectively measure the two most critical parameters: metabolic stability and target engagement.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: To quantify the resistance of the sulfone bioisostere to CYP450 and amidase-mediated degradation compared to the parent compound[5]. Causality: Liver microsomes contain the full complement of phase I metabolic enzymes. By measuring the intrinsic clearance ( CLint​ ), we directly validate whether the removal of the scissile C-N or S-N bond successfully prevents degradation.

  • Preparation: Prepare a 1 μM solution of the test compound (Sulfone) and the control compound (Amide/Sulfonamide) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled human or rat liver microsomes to achieve a final protein concentration of 1 mg/mL[5]. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[5].

  • Kinetic Sampling: At time points t=0,15,30,45, and 60 minutes, extract 50 μL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Self-Validation & Controls: Run parallel assays without NADPH to differentiate CYP-mediated metabolism from chemical instability. Use Verapamil as a high-clearance positive control to verify microsome activity.

Protocol B: FLIPR-Based Calcium Response Assay (Target Affinity)

Objective: To confirm that the steric and electronic changes introduced by the sulfone do not abrogate binding to the target receptor (e.g., Cav2.2)[6]. Causality: Because sulfones project two oxygen atoms rather than one, the hydrogen-bonding network within the active site is altered. A functional cell-based assay proves that the new geometry still effectively antagonizes the target.

  • Cell Culture: Plate Cos-7 cells stably expressing the Cav2.2 channel (along with auxiliary subunits α2​δ1​ and β3​ ) in 384-well black-walled plates at 10,000 cells/well[6].

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 45 minutes at 37°C.

  • Compound Incubation: Add the sulfone test compounds in a 10-point concentration-response format (ranging from 0.1 nM to 10 μM) and incubate for 30 minutes to allow for equilibrium binding.

  • Stimulation: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Stimulate the cells by injecting a high-KCl buffer (e.g., 70 mM KCl final) to depolarize the membrane and open the Cav2.2 channels.

  • Detection & Calculation: Record the peak fluorescent signal (excitation 488 nm, emission 525 nm). Normalize the response to vehicle controls and calculate the IC50​ using non-linear regression.

  • Self-Validation & Controls: Include the parent sulfonamide as a comparative baseline. Use a known Cav2.2 blocker (e.g., ω -conotoxin MVIIA) to define the maximum achievable inhibition.

Conclusion

The transition from amides or sulfonamides to sulfone bioisosteres—particularly structurally nuanced variants like the gem-dimethyl sulfone—represents a highly effective strategy for rescuing lead compounds from metabolic failure[4],[1]. While the sulfone moiety alters the local dipole and hydrogen-bonding vectors, empirical data demonstrates that these changes frequently preserve target affinity while drastically improving intrinsic clearance and in vivo half-life[5].

References

  • Improved Cav2.
  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide (PMC Full Text)
  • Improved Ca(v)2.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL
  • Source: RSC.
  • Cyclic sulfoxides and sulfones in drug design Source: ResearchGate URL

Sources

Comparative

A Comprehensive Guide to 1,1-Bis(methylsulfonyl)pentane as a Non-Classical Bioisostere for the para-Substituted Phenyl Ring

Introduction: Beyond the Phenyl Ring The phenyl ring is arguably the most ubiquitous scaffold in medicinal chemistry, serving as a rigid, well-defined anchor for projecting pharmacophoric elements.[1] Its presence in ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Phenyl Ring

The phenyl ring is arguably the most ubiquitous scaffold in medicinal chemistry, serving as a rigid, well-defined anchor for projecting pharmacophoric elements.[1] Its presence in over 500 marketed drugs is a testament to its historical utility. However, the very properties that make it attractive—its aromaticity and lipophilicity—are often the source of significant liabilities in drug development.[2][3] Phenyl rings are frequently susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance or the formation of reactive metabolites. Furthermore, an abundance of aromatic rings can contribute to poor aqueous solubility, high plasma protein binding, and potential off-target effects, hindering the development of compounds with favorable pharmacokinetic profiles.[1][3]

This has led to the "escape from flatland" initiative in modern drug design, a strategic pivot towards three-dimensional, saturated scaffolds that can replicate the structural role of a phenyl ring while offering improved physicochemical properties.[2][4] Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is the guiding principle for this endeavor.[5][6] While many non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) have gained prominence,[7][8] this guide focuses on a less-explored but conceptually powerful alternative: the 1,1-bis(methylsulfonyl)alkane scaffold, exemplified by 1,1-bis(methylsulfonyl)pentane, as a mimic for the para-substituted phenyl ring.

The Sulfonyl Group: A Pillar of Physicochemical Modulation

The sulfone (SO₂) moiety is a cornerstone of medicinal chemistry. It is chemically inert, metabolically robust, and possesses a tetrahedral geometry. Crucially, the two oxygen atoms act as strong hydrogen bond acceptors, a feature that can be leveraged to engage with biological targets.[9] The polarity imparted by the sulfone group can significantly enhance aqueous solubility and modulate other drug-like properties.[10][11] By strategically arranging two sulfonyl groups on a single carbon, we can create a scaffold that projects these properties in a defined three-dimensional space, offering a compelling alternative to the planar phenyl ring.

Conceptual Framework: Mimicking the para-Substituted Phenyl Ring

The core hypothesis is that the 1,1-bis(methylsulfonyl)pentane group can function as a non-classical bioisostere of a para-substituted phenyl ring. The central carbon atom of the pentyl chain acts as a node from which the two sulfonyl groups project. The tetrahedral geometry at this carbon, combined with the free rotation of the C-S bonds, allows the sulfonyl oxygen atoms to occupy spatial vectors that mimic the exit points of a para-substituted aromatic ring. Furthermore, the electron-withdrawing nature of the sulfonyl groups can replicate the electronic character of substituted phenyl systems.

Caption: Structural comparison of a para-substituted phenyl ring and its 1,1-bis(methylsulfonyl)pentane bioisostere.

Comparative Physicochemical Properties: A Data-Driven Analysis

To objectively compare the scaffolds, we can analyze the calculated physicochemical properties of a model compound, N-benzylacetamide, versus its bioisosteric replacement. This provides a quantitative foundation for understanding the potential impact of this substitution.

PropertyPhenyl Analogue (N-benzylacetamide)Bioisostere AnalogueRationale for Change
Structure Ph-CH₂-NH-CO-CH₃(CH₃SO₂)₂-C(C₄H₉)-NH-CO-CH₃Direct replacement of Ph-CH₂ with the bioisostere.
Molecular Weight 149.19 g/mol 267.38 g/mol Significant increase due to two SO₂ groups.
cLogP 0.85~ -1.0 to 0.5 (estimated)Dramatic decrease in lipophilicity due to polar sulfonyl groups.
TPSA (Ų) 29.1~ 110-120 (estimated)Substantial increase in polar surface area.
H-Bond Acceptors 1 (carbonyl O)5 (carbonyl O + 4 sulfonyl O)Increased H-bonding capacity, enhancing solubility.
H-Bond Donors 1 (amide N-H)1 (amide N-H)Unchanged.
Metabolic Liability Aromatic ring (CYP450 oxidation)Sulfone groups are generally stable.Expected increase in metabolic stability.
Aqueous Solubility ModerateHigh (predicted)Increased polarity and H-bonding capacity drive solubility.[10]

Note: Properties for the bioisostere are estimated based on chemical principles, as direct experimental data for this specific novel compound is not available in public databases.

Experimental Validation: A Step-by-Step Guide

The theoretical advantages of a bioisosteric replacement must be confirmed through rigorous experimental validation. The following workflow provides a comprehensive strategy for evaluating the 1,1-bis(methylsulfonyl)pentane scaffold as a phenyl ring replacement in a lead optimization campaign.

Caption: Experimental workflow for the validation of a bioisosteric replacement.

Protocol 1: Synthesis of a 1,1-Bis(methylsulfonyl)pentane Building Block

A plausible synthetic route, adapted from literature procedures for preparing sulfone-substituted compounds, provides access to key intermediates.[12][13]

Objective: To synthesize a versatile building block, such as 1-amino-1,1-bis(methylsulfonyl)pentane, for incorporation into a lead molecule.

Methodology:

  • Thioacetal Formation: React pentanal with methyl mercaptan in the presence of an acid catalyst (e.g., HCl) to form 1,1-bis(methylthio)pentane.

  • Oxidation: Treat the resulting thioacetal with a strong oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to oxidize both sulfides to sulfones, yielding 1,1-bis(methylsulfonyl)pentane.

  • Functionalization:

    • Deprotonate the acidic C-H proton at the 1-position using a strong base like n-butyllithium at low temperature (-78 °C).

    • Quench the resulting carbanion with an electrophilic nitrogen source (e.g., an N-chloroamine derivative or an azide followed by reduction) to install the amine functionality.

  • Purification: Purify the final product using column chromatography on silica gel.

Causality: The choice of a strong, non-nucleophilic base is critical in step 3 to deprotonate the carbon situated between two electron-withdrawing sulfonyl groups without competing side reactions. Low temperature is essential to maintain the stability of the carbanion intermediate.

Protocol 2: Comparative ADME Profiling

Objective: To quantify the impact of the bioisosteric replacement on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.[14]

2a: Aqueous Kinetic Solubility Assay

  • Stock Preparation: Prepare 10 mM stock solutions of the parent phenyl compound and the bioisostere analogue in 100% DMSO.

  • Dilution: Add 2 µL of each stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Incubation & Measurement: Shake the plate at room temperature for 2 hours. Measure the turbidity of each well using a nephelometer. A higher nephelometry reading indicates lower solubility due to precipitation.

  • Quantification: Compare the amount of compound remaining in solution after centrifugation using LC-MS/MS analysis of the supernatant.

2b: Liver Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, combine liver microsomes (human or rat, 0.5 mg/mL), test compound (1 µM final concentration), and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (1 mM final concentration).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance. A longer half-life indicates greater metabolic stability.[15]

Causality: This assay directly assesses the compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[14] The phenyl ring is a common site for such metabolism, while the sulfone scaffold is expected to be more resistant. Including a positive control (a compound with known high clearance) validates the activity of the microsomal preparation.

Protocol 3: Structural Validation by X-ray Crystallography

Objective: To confirm that the bioisostere maintains the same binding mode and key interactions within the target protein's active site as the original phenyl-containing ligand.[16][17]

  • Co-crystallization Trials:

    • Purify the target protein to homogeneity.

    • Incubate the protein with a 5- to 10-fold molar excess of the bioisostere-containing compound.

    • Screen a wide range of crystallization conditions (precipitants, salts, pH) using vapor diffusion methods (hanging or sitting drop).[18][19]

  • Crystal Harvesting and Cryo-protection:

    • Once suitable crystals are obtained, carefully harvest them using a loop.

    • Briefly soak the crystal in a cryoprotectant solution (typically mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer in an X-ray beamline (preferably at a synchrotron source for high intensity).[16]

    • Collect a complete set of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and reflection intensities.

    • Solve the structure using molecular replacement, using the previously determined structure of the protein (with or without the original ligand) as a search model.

    • Build the model of the new ligand into the resulting electron density map and refine the entire structure to achieve the best fit with the experimental data.[18]

  • Analysis:

    • Superimpose the new crystal structure with the structure of the protein bound to the original phenyl-containing compound.

    • Critically analyze the binding pose, confirming that the sulfonyl groups are making productive interactions and that the overall geometry of the ligand within the active site is preserved.[20]

Causality: This is the ultimate validation of the bioisosteric hypothesis. Direct visualization confirms that the new scaffold is sterically and electronically compatible with the target's binding pocket, providing a rational basis for the retained biological activity.[17][21]

Conclusion and Outlook

The 1,1-bis(methylsulfonyl)pentane scaffold presents a novel and intriguing option for medicinal chemists seeking to replace problematic para-substituted phenyl rings. Its principal advantages lie in the predicted enhancement of aqueous solubility and metabolic stability, two of the most significant hurdles in drug development. However, these benefits must be carefully weighed against potential drawbacks, including a substantial increase in molecular weight and polar surface area, which could negatively impact membrane permeability.

The utility of this bioisostere is highly context-dependent and cannot be predicted with certainty. It is most likely to succeed in cases where the parent phenyl ring does not engage in critical π-π stacking interactions and where improvements in solubility and metabolism are paramount. The comprehensive experimental workflow detailed in this guide provides a robust framework for objectively evaluating its potential, empowering research teams to make data-driven decisions in the complex, multifaceted process of drug discovery.

References

  • Nagashima, H., et al. (2012). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • Liu, D., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Drug Design Org. (2007). Bioisosterism. Available at: [Link]

  • Ulusoy, N., et al. (2022). Bioactive sulfonyl hydrazones with alkyl derivative: Characterization, ADME properties, molecular docking studies and investigation of inhibition on choline esterase enzymes for the diagnosis of Alzheimer's disease. Chemico-Biological Interactions. Available at: [Link]

  • Genilloud, O., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Bultinck, P., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Patani, G.A. & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides. Available at: [Link]

  • Barreiro, E.J., et al. (2013). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. Available at: [Link]

  • Sjö, P., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Prediction of ADME properties for sulfonamide compound. Available at: [Link]

  • van der Velden, J. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design? ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mykhailiuk, P.K., et al. (2023). One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P.K. (2020). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. Available at: [Link]

  • Scott, J.S., et al. (2022). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available at: [Link]

  • Stepan, A.F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Manning, D.D. & Bertozzi, C.R. (2018). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Chemical Science. Available at: [Link]

  • Meanwell, N.A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • OA Monitor Ireland. (n.d.). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Available at: [Link]

  • RSC Publishing. (n.d.). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment of Alzheimer's disease. Available at: [Link]

  • University of Florida Health Cancer Center. (n.d.). X-Ray Crystallography. Available at: [Link]

  • National Open Access Monitor, Ireland. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Available at: [Link]

  • MDPI. (2025). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Available at: [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Scott, J.S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • SARomics Biostructures. (n.d.). Protein X-ray Crystallography: Basic principles. Available at: [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules. Available at: [Link]

  • Macmillan Group. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Available at: [Link]

  • Harding, M.M. (2003). X-ray crystallographic studies of protein-ligand interactions. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Cambridge MedChem Consulting. (2019). ADME Properties. Available at: [Link]

  • Hodgson Russ LLP. (2024). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Available at: [Link]

  • Bull, J.A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Mykhailiuk, P.K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Available at: [Link]

  • University of Liverpool Repository. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Available at: [Link]

Sources

Validation

A Comparative Guide to Cytotoxicity Assays for 1,1-Bis(methylsulfonyl)pentane

For researchers, scientists, and drug development professionals, the evaluation of a novel chemical entity's safety profile is a critical early-stage gatekeeper in the path to therapeutic development or chemical safety a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the evaluation of a novel chemical entity's safety profile is a critical early-stage gatekeeper in the path to therapeutic development or chemical safety assessment. This guide provides a comparative analysis of key in vitro cytotoxicity assays applicable to the compound 1,1-Bis(methylsulfonyl)pentane . While specific toxicological data for this compound is not extensively documented in publicly available literature, this guide establishes a robust, multi-faceted experimental strategy based on well-established methodologies. By employing a battery of tests that interrogate different cellular mechanisms, researchers can build a comprehensive cytotoxicity profile.

Understanding the Target: 1,1-Bis(methylsulfonyl)pentane

While no specific biological activity is readily attributed to 1,1-Bis(methylsulfonyl)pentane, compounds containing sulfonyl groups are of significant interest in medicinal chemistry. For instance, some sulfonylhydrazine derivatives have been investigated for their antitumor efficacy, which is linked to their ability to alkylate DNA and induce cytotoxicity[1]. The structural alerts within 1,1-Bis(methylsulfonyl)pentane necessitate a thorough in vitro toxicological assessment.

A Multi-Parametric Approach to Cytotoxicity Testing

To gain a holistic understanding of a compound's cytotoxic potential, it is crucial to employ assays that probe different aspects of cellular function.[2][3][4] A multi-parametric approach provides a more robust and reliable assessment of safety and potential mechanisms of toxicity.[3][4] This guide will compare three such assays:

  • MTT Assay : Measures mitochondrial metabolic activity as an indicator of cell viability.[5][6]

  • LDH Assay : Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of plasma membrane integrity.[7]

  • Neutral Red Uptake Assay : Assesses the integrity of lysosomes in viable cells.[8][9][10]

The following sections will delve into the principles, protocols, and data interpretation for each of these assays, providing a framework for the comprehensive cytotoxicological evaluation of 1,1-Bis(methylsulfonyl)pentane.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which in most healthy cell populations correlates with cell number.[5][6]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically between 500 and 600 nm.[11]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Execution A 1. Prepare cell suspension at desired density (e.g., 7,500 cells/100 µL) B 2. Seed 100 µL of cell suspension per well in a 96-well plate A->B C 3. Incubate overnight (37°C, 5% CO2) to allow for cell attachment B->C D 4. Prepare serial dilutions of 1,1-Bis(methylsulfonyl)pentane E 5. Remove old media and add 100 µL of media with test compound to wells D->E F 6. Incubate for desired exposure time (e.g., 24, 48, or 72 hours) E->F G 7. Add 20 µL of MTT solution (5 mg/mL) to each well H 8. Incubate for 3.5-4 hours at 37°C (until purple crystals are visible) G->H I 9. Carefully remove media without disturbing formazan crystals H->I J 10. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve crystals I->J K 11. Agitate on an orbital shaker for 15 min to ensure complete dissolution J->K L 12. Read absorbance at 570-590 nm with a reference wavelength of 620-690 nm K->L

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials:

  • Cells in culture (e.g., MCF-7, HepG2, or a relevant cell line)

  • Complete culture medium

  • 96-well flat-bottom plates

  • 1,1-Bis(methylsulfonyl)pentane

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Dilute the cell suspension to the desired concentration (e.g., 7.5 x 10^4 cells/mL).[11]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 7,500 cells/well).[11]

    • Include wells with media only to serve as a blank.[11]

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.[12]

  • Compound Treatment:

    • Prepare a stock solution of 1,1-Bis(methylsulfonyl)pentane in a suitable solvent (e.g., DMSO). Note that the final solvent concentration in the wells should be non-toxic, typically ≤0.5%.[13][14]

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully aspirate the media from the wells and replace it with 100 µL of the media containing the different concentrations of the test compound. Include vehicle control wells (media with the same concentration of solvent as the test wells).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 3.5 to 4 hours at 37°C.[11][12]

    • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.[11]

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm is recommended to subtract background absorbance.[11]

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is released into the culture medium upon damage or lysis of the cell membrane.[7][15] The assay measures the activity of this released LDH in the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[7] The NADH then reacts with a specific probe to produce a colored product (colorimetric assay) or a fluorescent product (fluorometric assay). The amount of color or fluorescence produced is proportional to the amount of LDH released, and thus to the number of damaged cells.[7]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Assay Execution A 1. Seed cells in a 96-well plate and treat with 1,1-Bis(methylsulfonyl)pentane (as in MTT assay steps 1-6) B 2. Prepare controls: - Spontaneous LDH release (untreated cells) - Maximum LDH release (cells treated with lysis buffer) A->B C 3. After incubation, centrifuge the plate (if cells are in suspension) D 4. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate C->D F 6. Add 50 µL of reaction mixture to each well of the new plate D->F E 5. Prepare LDH reaction mixture E->F G 7. Incubate for 30-60 minutes at room temperature, protected from light F->G H 8. Add 50 µL of stop solution to each well G->H I 9. Read absorbance at ~490 nm (reference wavelength ~680 nm) H->I

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay

Materials:

  • Cells, media, plates, and test compound as in the MTT assay.

  • LDH Assay Kit (containing assay buffer, substrate mix, and stop solution) or individual reagents.

  • Lysis Buffer (e.g., 10X Lysis Solution provided in kits).

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described for the MTT assay.

    • In addition to the test concentrations and vehicle control, set up two other controls, each in triplicate:

      • Spontaneous LDH Release Control: Wells with untreated cells.

      • Maximum LDH Release Control: Wells with untreated cells to which Lysis Buffer will be added.

  • Assay Execution:

    • About 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[16]

    • Incubate for 45 minutes to ensure complete cell lysis.[16]

    • If using suspension cells, centrifuge the plate to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate.[16][17]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[16][17]

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.[16][17]

    • Add 50 µL of stop solution to each well.[17]

    • Gently tap the plate to mix. Remove any bubbles.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm within one hour.[16]

Neutral Red Uptake Assay: Assessing Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability assay that provides information on lysosomal function.[8]

Principle of the Neutral Red Assay

The assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red.[9] Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[9] When cells are exposed to cytotoxic substances, alterations in the cell surface or lysosomal membrane lead to a decreased uptake and binding of the dye.[9] After incubation, the cells are washed, and the incorporated dye is extracted. The amount of extracted dye is proportional to the number of viable cells and can be quantified by measuring its absorbance.[8]

Experimental Workflow: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Cell Seeding & Treatment cluster_assay Day 3/4/5: Assay Execution A 1. Seed cells in a 96-well plate and treat with 1,1-Bis(methylsulfonyl)pentane (as in MTT assay steps 1-6) B 2. After incubation, remove treatment media C 3. Add 100 µL of Neutral Red solution to each well B->C D 4. Incubate for 1-2 hours at 37°C C->D E 5. Discard Neutral Red solution and rinse wells with 150 µL of DPBS D->E F 6. Add 150 µL of destain solution (e.g., acidified ethanol) to each well E->F G 7. Agitate on an orbital shaker for 10-15 minutes F->G H 8. Read absorbance at ~540 nm G->H

Caption: Workflow for the Neutral Red Uptake cytotoxicity assay.

Detailed Protocol for Neutral Red Uptake Assay

Materials:

  • Cells, media, plates, and test compound as in the MTT assay.

  • Neutral Red solution (e.g., 0.33% stock diluted in culture medium to a working concentration).[8]

  • DPBS (without calcium and magnesium).[8]

  • Neutral Red destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid).[8]

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described for the MTT assay.

  • Assay Execution:

    • After the desired incubation period with the test compound, aspirate the medium from all wells.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.[8]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.[8]

    • Visually inspect the cells under a microscope to confirm dye uptake in control wells.

    • Discard the Neutral Red solution and gently rinse the cells with 150 µL of DPBS.[8]

    • Add 150 µL of the destain solution to each well to extract the dye from the cells.[8]

    • Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance of the solubilized dye at approximately 540 nm.[10]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison. The results are typically expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the cellular response) is calculated.

Table 1: Hypothetical Cytotoxicity Data for 1,1-Bis(methylsulfonyl)pentane after 48-hour Exposure

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Viability (Neutral Red Assay)
Vehicle Control 100 ± 5.20 ± 2.1100 ± 4.8
1 98 ± 4.91.5 ± 1.899 ± 5.1
10 92 ± 6.15.8 ± 2.595 ± 6.3
50 75 ± 7.315.2 ± 3.980 ± 7.0
100 52 ± 8.545.6 ± 6.258 ± 8.1
250 21 ± 4.678.9 ± 8.825 ± 5.5
500 5 ± 2.195.1 ± 4.78 ± 3.2
IC₅₀ (µM) ~105 ~115 ~110

Data are represented as mean ± standard deviation of triplicate wells.

Interpretation of Hypothetical Results:

In this hypothetical scenario, 1,1-Bis(methylsulfonyl)pentane exhibits dose-dependent cytotoxicity across all three assays, with similar IC₅₀ values. This concordance suggests a general cytotoxic mechanism that impacts metabolic activity, membrane integrity, and lysosomal function relatively equally. Discrepancies between the assays could indicate a more specific mechanism of toxicity. For example, if the MTT assay showed a significantly lower IC₅₀ than the LDH assay, it might suggest that the compound primarily targets mitochondrial function, leading to metabolic arrest before widespread membrane damage occurs.

Conclusion and Recommendations

The evaluation of a novel compound like 1,1-Bis(methylsulfonyl)pentane requires a rigorous and multi-faceted approach to cytotoxicity testing. This guide provides a comparative framework for three fundamental assays: MTT, LDH, and Neutral Red.

  • The MTT assay is a robust and widely used method for assessing metabolic activity and is often the first-line screening tool.

  • The LDH assay offers a distinct endpoint by directly measuring membrane damage, which is characteristic of necrosis.

  • The Neutral Red assay provides complementary information on lysosomal integrity, another key indicator of cell health.

By employing these three assays in parallel, researchers can obtain a more complete and reliable cytotoxicity profile for 1,1-Bis(methylsulfonyl)pentane. This comprehensive data is essential for making informed decisions in drug development and chemical safety assessment. Further investigation into the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining or caspase activity assays could provide deeper mechanistic insights.[18][19][20]

References

  • clyte. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Chemistry LibreTexts. (2025, July 7). 4.5: Different Cytotoxicity Assays. [Link]

  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

  • PMC - NIH. Apoptosis detection: a purpose-dependent approach selection. [Link]

  • National Toxicology Program (NTP). (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • IntechOpen. (2025, March 3). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • Protocol Exchange. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • EURL ECVAM - TSAR. Neutral Red Release Assay. [Link]

  • ResearchGate. (PDF) Assays to Detect Apoptosis. [Link]

  • Absin. (2025, July 6). A comprehensive guide to apoptosis detection. [Link]

  • PubMed. (2004, April 15). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine (VNP40101M): II. Role of O6-alkylguanine-DNA alkyltransferase in cytotoxicity. [Link]

  • ResearchGate. (2016, April 30). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

Sources

Safety & Regulatory Compliance

Safety

1,1-Bis(methylsulfonyl)pentane proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1,1-Bis(methylsulfonyl)pentane For researchers and drug development professionals, managing chemical waste is not merely a regulatory hurdle; it is a critical component of...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 1,1-Bis(methylsulfonyl)pentane

For researchers and drug development professionals, managing chemical waste is not merely a regulatory hurdle; it is a critical component of scientific integrity and operational safety. 1,1-Bis(methylsulfonyl)pentane (CAS: 6330-38-7)[1] is a bis(methylsulfonyl)alkane utilized in specialized synthetic workflows. Because of its high sulfur content (C₇H₁₆O₄S₂), its disposal requires highly specific thermal destruction protocols to prevent the release of toxic sulfur oxides (SOx) into the environment.

This guide provides a self-validating, step-by-step operational framework for the safe accumulation, transport, and destruction of 1,1-Bis(methylsulfonyl)pentane, explaining the chemical causality behind every safety mandate.

The Chemical Causality of Sulfonyl Waste Disposal

The presence of two sulfonyl (–SO₂CH₃) groups on the pentane backbone drastically alters the compound's disposal requirements. When organic compounds containing high stoichiometric ratios of sulfur are subjected to standard combustion, the sulfur atoms oxidize to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[2].

If released into the atmosphere, these SOx gases react with atmospheric moisture to form sulfuric acid, leading to acid rain, regional smog, and severe respiratory hazards[2]. Therefore, 1,1-Bis(methylsulfonyl)pentane cannot be disposed of via standard trash, drain disposal, or basic open-air burning. It mandates high-temperature incineration coupled with alkaline wet scrubbing to neutralize the acidic flue gases[3].

Mechanism Compound 1,1-Bis(methylsulfonyl)pentane [C7H16O4S2] Combustion Thermal Oxidation (O2 + Heat >1000°C) Compound->Combustion Gases CO2 + H2O SO2 + SO3 Combustion->Gases Cleavage & Oxidation Scrubbing Alkaline Quench (NaOH + H2O) Gases->Scrubbing Acidic Flue Gas Salts Na2SO3 (Sodium Sulfite) Na2SO4 (Sodium Sulfate) Scrubbing->Salts Neutralization & Blowdown

Chemical transformation pathway from bis(methylsulfonyl)alkane to neutralized sulfate salts.

Laboratory Waste Accumulation Protocol

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and prevent fugitive emissions, laboratory personnel must adhere to the following step-by-step methodology at the point of generation.

Step 1: Waste Segregation

  • Action: Isolate 1,1-Bis(methylsulfonyl)pentane waste from halogenated solvents (containing F, Cl, Br, I) and strong oxidizing agents[4].

  • Causality: Mixing with halogens complicates the incineration profile, requiring separate scrubbing mechanisms for HCl/HF gases[5]. Mixing with strong oxidizers can trigger unintended exothermic reactions in the waste carboy[4].

Step 2: Containerization

  • Action: Collect the waste in a sturdy, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene or glass). The container must remain tightly sealed at all times, except when actively adding waste[6].

  • Causality: Evaporation is strictly prohibited as a disposal method. Allowing the solvent to evaporate releases volatile organic compounds (VOCs) and leaves behind concentrated hazardous residues, violating EPA clean air standards[7].

Step 3: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Chemical Waste" label immediately upon the first drop of waste entering the container. Write the full chemical name ("1,1-Bis(methylsulfonyl)pentane") and its approximate concentration. Never use abbreviations or chemical formulas[7].

  • Causality: In the event of a spill, emergency responders rely on explicit nomenclature to determine the appropriate neutralization and containment strategy.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed container in a designated SAA at or near the point of generation. Ensure secondary containment (e.g., a plastic bin) is used to catch potential leaks.

  • Causality: Under RCRA rules, a laboratory generator must perform a "waste determination" and cannot accumulate more than 55 gallons of hazardous waste in an SAA. If this volume is exceeded, the waste must be transferred to a central accumulation area within three days[6].

Institutional Transfer and Thermal Destruction

Once the waste is transferred to the Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor, it undergoes a rigorous chain of custody leading to thermal destruction.

Step 1: High-Temperature Incineration The waste is injected into a thermal oxidizer operating at temperatures exceeding 1,000°C. This extreme heat is required to fully cleave the stable Carbon-Sulfur (C-S) bonds, converting the organic backbone into CO₂, H₂O, and SOx gases[2].

Step 2: Wet Scrubbing (Quenching) The exhaust gas, now heavily laden with SO₂ and SO₃, is immediately routed into a wet scrubber system. A caustic soda (NaOH) or limestone slurry is injected counter-current to the gas flow[3].

Step 3: Effluent Neutralization The alkaline liquid droplets absorb the SOx gases, neutralizing them into soluble sodium sulfite (Na₂SO₃) and sodium sulfate (Na₂SO₄)[3]. This liquid blowdown is then aerated in an oxidation tank to ensure all sulfites are converted to stable sulfates before being safely discharged into the industrial wastewater system[2].

Workflow Lab 1. Lab Generation (Segregated Waste) Storage 2. Satellite Storage (< 55 Gallons) Lab->Storage Sealed & Labeled Transport 3. HazMat Transfer (RCRA Manifest) Storage->Transport Max 90 Days Incinerator 4. Thermal Oxidation (>1000°C) Transport->Incinerator Chain of Custody Scrubber 5. Wet Scrubbing (NaOH Injection) Incinerator->Scrubber SOx Flue Gas

Operational workflow for the accumulation, transport, and thermal destruction of sulfonyl wastes.

Quantitative Operational Parameters

To ensure safety and compliance, laboratory and facility managers should benchmark their disposal operations against the following quantitative parameters:

ParameterSpecification / LimitOperational Rationale
CAS Registry Number 6330-38-7Ensures accurate waste profiling and RCRA manifesting[1].
Molecular Formula C₇H₁₆O₄S₂High sulfur content dictates the absolute necessity for SOx-scrubbed incineration.
Accumulation Volume Limit 55 GallonsMaximum allowable volume in a Satellite Accumulation Area before mandatory 3-day transfer[6].
Thermal Oxidation Temp >1000°CRequired to fully cleave stable C-S bonds, preventing toxic byproduct formation.
Scrubber Efficiency Target >99.9% SOx RemovalMandated to prevent environmental acidification and meet EPA emission standards[2].

References

  • 1,1-bis(methylsulfonyl)pentane — Chemical Substance Information NextSDS[Link]

  • SAFETY DATA SHEET Fisher Scientific[Link]

  • Hazardous Waste Disposal Procedures Michigan Technological University (MTU) [Link]

  • Hazardous Waste Disposal Guide - Research Safety Northwestern University[Link]

  • Removal of SOx by wet scrubbing GEA[Link]

  • Q-Scrub Incinerator Scrubber Tri-Mer Corporation[Link]

  • SO2 Scrubber for Refinery and Petrochemical Applications Envitech, Inc.[Link]

Sources

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